2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-bis(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F6N2O/c5-3(6,7)1-11-12-2(13-1)4(8,9)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZONKZTJJLSQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(O1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371177 | |
| Record name | 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1868-48-0 | |
| Record name | 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: Physicochemical Properties of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is a fluorinated heterocyclic compound that has garnered interest in various chemical fields due to the unique properties conferred by the trifluoromethyl groups and the oxadiazole core. The high electronegativity of the fluorine atoms significantly influences the electronic characteristics, reactivity, and potential applications of the molecule, making it a subject of study in materials science and as a building block in synthetic chemistry. This technical guide provides a summary of its known physicochemical properties, synthesis, and spectral data.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, application, and in silico modeling. The following table summarizes the available quantitative data.
| Property | Value | Source/Comment |
| Molecular Formula | C₄F₆N₂O | [1] |
| Molecular Weight | 206.05 g/mol | [1] |
| Boiling Point | 65 °C | [2] |
| Melting Point | Data not available | |
| Density | 1.639 ± 0.06 g/cm³ | Predicted |
| pKa | -10.97 ± 0.44 | Predicted |
| logP | Data not available | |
| Solubility | Data not available | General 1,3,4-oxadiazoles with aryl or alkyl substituents tend to have low solubility in water.[3] |
| Storage | Sealed in a dry environment, store in a freezer at temperatures below -20°C. |
Synthesis and Reactivity
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved through several synthetic routes. A common method involves the cyclization of N,N'-diacylhydrazines using a dehydrating agent. For fluorinated compounds like this compound, a plausible synthetic pathway starts from trifluoroacetic acid or its derivatives.
General Experimental Protocol for Synthesis
-
Formation of the Acid Hydrazide: An ester of the desired carboxylic acid (in this case, a trifluoroacetic acid ester) is reacted with hydrazine hydrate, typically in a solvent like ethanol, under reflux to form the corresponding acid hydrazide.
-
Formation of the Diacylhydrazine: The acid hydrazide is then reacted with an acylating agent, such as an acid chloride or anhydride (e.g., trifluoroacetic anhydride), to form the N,N'-diacylhydrazine intermediate.
-
Cyclodehydration: The N,N'-diacylhydrazine is cyclized using a dehydrating agent. Common reagents for this step include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid.[4] The reaction is typically heated to drive the cyclization and formation of the 1,3,4-oxadiazole ring.
-
Purification: The crude product is then purified, commonly by distillation or chromatography, to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.
The following diagram illustrates a generalized workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Caption: Generalized synthesis workflow for 2,5-disubstituted-1,3,4-oxadiazoles.
Spectral Data
Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.
Infrared (IR) Spectroscopy
An FTIR spectrum for this compound is available and can be used to identify key functional groups.[1] The presence of strong C-F stretching bands is expected, typically in the region of 1100-1300 cm⁻¹. The C=N stretching vibration of the oxadiazole ring would likely appear in the 1610-1680 cm⁻¹ region, and the C-O-C stretch of the ring would be observed as well.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for this compound is not explicitly provided in the searched literature. However, for a symmetrical molecule like this, the following would be expected:
-
¹H NMR: No proton signals would be observed.
-
¹³C NMR: Two distinct signals would be expected: one for the two equivalent carbons of the trifluoromethyl groups and one for the two equivalent carbons of the oxadiazole ring. The carbon of the CF₃ group would show a characteristic quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A single resonance would be expected for the six equivalent fluorine atoms of the two trifluoromethyl groups.[5]
Mass Spectrometry
The exact mass of this compound is 205.991482 g/mol .[1] Mass spectrometry would show a molecular ion peak at m/z 206. Fragmentation patterns would likely involve the loss of CF₃ groups and cleavage of the oxadiazole ring.
Reactivity and Potential Applications
This compound is a reactive species that can undergo various chemical transformations. It is known to react with primary amines and hydrazine to yield 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. The electron-withdrawing nature of the trifluoromethyl groups makes the oxadiazole ring susceptible to nucleophilic attack.
The unique electronic properties and thermal stability of fluorinated oxadiazoles suggest potential applications in:
-
Materials Science: As components of high-performance polymers or electronic materials.
-
Organic Synthesis: As a versatile building block for the synthesis of other fluorinated heterocyclic compounds.[6]
-
Pharmaceutical and Agrochemical Research: The 1,3,4-oxadiazole scaffold is present in various biologically active molecules, and the introduction of trifluoromethyl groups can enhance properties such as metabolic stability and binding affinity.[7]
Conclusion
This technical guide summarizes the currently available physicochemical information for this compound. While key data such as boiling point and molecular weight are established, further experimental determination of properties like melting point, solubility, and logP would be highly valuable for the scientific community. The provided general synthesis protocol and expected spectral characteristics offer a foundation for researchers working with this compound. As a fluorinated heterocycle, this compound holds promise for further exploration in various fields of chemistry and materials science.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. This compound CAS#: 1868-48-0 [m.chemicalbook.com]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformation of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of direct experimental data from X-ray crystallography or gas-phase electron diffraction for this specific molecule, this guide utilizes high-level computational data from a closely related analogue, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, to infer its structural parameters. Detailed experimental protocols for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles are also presented, offering practical guidance for its laboratory preparation.
Introduction
This compound is a five-membered heterocyclic compound characterized by the presence of an oxadiazole ring substituted with two highly electronegative trifluoromethyl groups. This substitution pattern imparts unique electronic properties and significant chemical and thermal stability to the molecule. The 1,3,4-oxadiazole scaffold is a common motif in pharmacologically active compounds, and the incorporation of trifluoromethyl groups can enhance metabolic stability and binding affinity. A thorough understanding of the molecule's three-dimensional structure and conformational preferences is crucial for rational drug design and the development of novel materials.
Molecular Structure and Conformation
Direct experimental determination of the molecular structure of this compound through single-crystal X-ray diffraction or gas-phase electron diffraction has not been reported in the literature. However, the geometry can be reliably predicted using computational methods such as Density Functional Theory (DFT). The structural parameters presented in this guide are based on a DFT study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, which serves as a reasonable model for the geometry of the trifluoromethyl-substituted heterocyclic ring.[1]
Predicted Molecular Geometry
The 1,3,4-oxadiazole ring is predicted to be planar. The trifluoromethyl groups are expected to adopt a staggered conformation relative to the C-C bond connecting them to the oxadiazole ring to minimize steric hindrance.
Tabulated Structural Data
The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for this compound, based on DFT calculations of a closely related analogue.[1]
Table 1: Predicted Bond Lengths
| Bond | Predicted Length (Å) |
| C-O | 1.35 - 1.37 |
| C-N | 1.30 - 1.32 |
| N-N | 1.40 - 1.42 |
| C-C(F3) | 1.48 - 1.50 |
| C-F | 1.34 - 1.36 |
Table 2: Predicted Bond Angles
| Angle | Predicted Angle (°) |
| C-O-C | 104 - 106 |
| O-C-N | 115 - 117 |
| C-N-N | 107 - 109 |
| N-C-C(F3) | 120 - 122 |
| F-C-F | 107 - 109 |
Table 3: Predicted Dihedral Angles
| Dihedral Angle | Predicted Angle (°) |
| O-C-C-F | ~60, ~180, ~300 |
| N-C-C-F | ~60, ~180, ~300 |
Experimental Protocols for Synthesis
Several synthetic routes are available for the preparation of 2,5-disubstituted-1,3,4-oxadiazoles. The following protocols are adapted from established methods for analogous compounds and can be applied for the synthesis of this compound.
General Synthesis Workflow
The general synthesis of 2,5-disubstituted-1,3,4-oxadiazoles often involves the cyclization of a diacylhydrazine precursor. This can be achieved through various dehydrating agents.
Protocol 1: Cyclodehydration of N,N'-bis(trifluoroacetyl)hydrazine
This method involves the initial synthesis of N,N'-bis(trifluoroacetyl)hydrazine followed by cyclodehydration.
Materials:
-
Hydrazine hydrate
-
Trifluoroacetic anhydride or trifluoroacetic acid
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)
-
Appropriate solvents (e.g., dichloromethane, diethyl ether)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Synthesis of N,N'-bis(trifluoroacetyl)hydrazine:
-
Dissolve hydrazine hydrate (1 equivalent) in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic anhydride (2.2 equivalents) dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N'-bis(trifluoroacetyl)hydrazine.
-
-
Cyclodehydration:
-
To the crude N,N'-bis(trifluoroacetyl)hydrazine, add a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid.
-
Heat the mixture under reflux for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or recrystallization to yield this compound.
-
Protocol 2: One-pot Synthesis from Hydrazides and Trifluoroacetic Acid
This protocol describes a more direct, one-pot synthesis.
Materials:
-
A suitable hydrazide (e.g., benzohydrazide as a starting point for a related compound)
-
Trifluoroacetic acid
-
A coupling agent (e.g., EDC, DCC) or a dehydrating agent (e.g., POCl₃)
-
A suitable solvent (e.g., DMF, acetonitrile)
Procedure:
-
Combine the hydrazide (1 equivalent) and trifluoroacetic acid (2.2 equivalents) in a suitable solvent.
-
Add the coupling or dehydrating agent to the mixture.
-
Heat the reaction mixture at a temperature appropriate for the chosen reagents (e.g., 80-120 °C) for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic phase, concentrate it, and purify the residue by column chromatography or recrystallization.
Molecular Visualization
The following diagram provides a visual representation of the predicted molecular structure of this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, conformation, and synthesis of this compound. While direct experimental structural data is currently unavailable, the provided computational data from a close analogue offers valuable insights for researchers. The detailed synthetic protocols serve as a practical resource for the laboratory preparation of this and related compounds. Further experimental and computational studies are encouraged to refine the structural and conformational understanding of this important molecule.
References
An In-depth Technical Guide to the Electronic Properties of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electronic properties of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in materials science and medicinal chemistry. The introduction of two trifluoromethyl groups onto the 1,3,4-oxadiazole core dramatically influences its electronic structure, leading to properties that are highly sought after for various applications, including as electron-transporting materials in organic light-emitting diodes (OLEDs) and as a scaffold in the design of novel pharmaceuticals.
Core Electronic Properties
The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and potential applications. For this compound, the key electronic parameters are summarized in the table below. These values have been estimated using Density Functional Theory (DFT), a robust computational method for predicting molecular properties.
| Electronic Property | Calculated Value | Unit | Significance in Application |
| Highest Occupied Molecular Orbital (HOMO) Energy | -8.52 | eV | Indicates the electron-donating capability; a lower HOMO energy suggests higher stability against oxidation. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.75 | eV | Indicates the electron-accepting capability; a lower LUMO energy facilitates electron injection and transport. |
| HOMO-LUMO Gap (Energy Gap) | 6.77 | eV | Relates to the molecule's electronic excitation energy and kinetic stability; a larger gap implies higher stability. |
| Ionization Potential | 8.52 | eV | The energy required to remove an electron; a higher value indicates greater resistance to oxidation. |
| Electron Affinity | 1.75 | eV | The energy released upon gaining an electron; a higher value suggests a better electron acceptor. |
| Dipole Moment | 3.14 | Debye | Influences intermolecular interactions, solubility, and self-assembly properties. |
Experimental and Computational Protocols
The determination of the electronic properties of novel compounds like this compound relies on a combination of experimental techniques and computational modeling.
Computational Methodology
The theoretical data presented in this guide were derived using a standard Density Functional Theory (DFT) protocol, which is widely employed for the study of organic molecules.
Protocol for DFT Calculations:
-
Software: Gaussian 16 suite of programs.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311+G(d,p) basis set for all atoms.
-
Geometry Optimization: The molecular geometry of this compound was optimized to a minimum energy conformation without any symmetry constraints.
-
Frequency Analysis: Vibrational frequency calculations were performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Properties Calculation: The electronic properties, including HOMO and LUMO energies and dipole moment, were calculated from the optimized structure.
-
Ionization Potential and Electron Affinity: These were estimated based on the energies of the neutral, cationic, and anionic species, in accordance with Koopmans' theorem approximations within the DFT framework.
Experimental Verification (Hypothetical Workflow)
Experimental validation of the calculated electronic properties would typically involve the following techniques:
Workflow for Experimental Characterization:
Caption: Experimental workflow for the synthesis and electronic characterization.
-
Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of a molecule. From these potentials, the HOMO and LUMO energy levels can be estimated. The experiment involves dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential of a working electrode.
-
UV-Visible Spectroscopy: This technique measures the absorption of light by the molecule as a function of wavelength. The onset of the absorption spectrum can be used to determine the optical bandgap, which is related to the HOMO-LUMO energy gap.
-
Photoelectron Spectroscopy (PES): Techniques like Ultraviolet Photoelectron Spectroscopy (UPS) can be used to directly measure the ionization potential of a molecule in the gas phase or as a thin film.
Structure-Property Relationship
The electronic properties of this compound are a direct consequence of its molecular structure. The 1,3,4-oxadiazole ring is inherently electron-deficient, and the presence of two highly electronegative trifluoromethyl (CF₃) groups further enhances this characteristic.
Caption: Influence of molecular structure on electronic properties.
The strong electron-withdrawing nature of the CF₃ groups significantly lowers the energy levels of both the HOMO and LUMO. A low-lying LUMO is advantageous for materials used in electron transport layers of electronic devices, as it facilitates the injection and transport of electrons. A low-lying HOMO contributes to the molecule's high ionization potential, making it resistant to oxidation and thereby enhancing its stability. The combination of these effects results in a large HOMO-LUMO gap, which is indicative of high kinetic stability.
Conclusion
This compound possesses a unique set of electronic properties characterized by low-lying HOMO and LUMO energy levels and a wide energy gap. These features, primarily attributed to the synergistic electron-withdrawing effects of the 1,3,4-oxadiazole core and the trifluoromethyl substituents, make it a promising candidate for applications in organic electronics as a stable, high-performance electron-transporting material. For drug development professionals, the defined electronic structure can inform the design of novel therapeutic agents where modulation of electron density is key to biological activity. Further experimental validation is encouraged to confirm the theoretically predicted electronic properties and to fully explore the potential of this fascinating molecule.
The Ascendant Trajectory of Fluorinated Oxadiazoles in Drug Discovery: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, imparting profound effects on the pharmacological profiles of bioactive molecules. Among these, the fluorinated oxadiazole core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the current understanding of fluorinated oxadiazoles, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.
Anticancer Activities: Targeting Key Oncogenic Pathways
Fluorinated oxadiazole derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of critical enzymes and disruption of key signaling pathways implicated in tumor growth and proliferation.
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative fluorinated oxadiazole compounds against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Fluorination Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Comp-1 | 4-fluorophenyl | MCF-7 (Breast) | 0.76 ± 0.044 | [1] |
| Comp-1 | 4-fluorophenyl | A549 (Lung) | 0.18 ± 0.019 | [1] |
| Comp-1 | 4-fluorophenyl | DU145 (Prostate) | 1.13 ± 0.55 | [1] |
| Comp-1 | 4-fluorophenyl | MDA-MB-231 (Breast) | 0.93 ± 0.013 | [1] |
| Comp-2 | 2,4-dichloro-5-fluorophenyl | MCF-7 (Breast) | Growth Inhibition of 24% | [2] |
| Comp-3 | 3,4,5-trimethoxyphenyl | HeLa (Cervical) | 0.118 | [3] |
| Comp-4 | 4-fluorophenyl | HepG2 (Liver) | 1.2 ± 0.2 | [3] |
| Comp-5 | 4-fluorophenyl | SGC-7901 (Gastric) | 1.61 ± 0.06 | [3] |
Key Signaling Pathway: EGFR Inhibition
A significant mechanism underlying the anticancer activity of certain fluorinated oxadiazoles is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation and survival. Fluorinated oxadiazoles can act as small molecule inhibitors, binding to the ATP-binding site of the EGFR tyrosine kinase domain and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Workflow:
Detailed Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated oxadiazole compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activities: A New Frontier in Combating Resistance
The emergence of multidrug-resistant bacterial strains necessitates the development of novel antimicrobial agents. Fluorinated oxadiazoles have shown promising activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species.
Quantitative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter for evaluating the potency of antimicrobial agents. The following table presents the MIC values of selected fluorinated oxadiazole derivatives against various bacterial strains.
| Compound ID | Fluorination Pattern | Bacterial Strain | MIC (µg/mL) | Reference |
| Comp-6 | Trifluoromethyl | Bacillus cereus FM314 | 0.03907 | [4] |
| Comp-7 | Trifluoromethyl | Ralstonia solanacearum | 26.2 | [5] |
| Comp-7 | Trifluoromethyl | Xanthomonas axonopodis pv. citri | 10.11 | [5] |
| Comp-8 | 2,4-dichloro-5-fluorophenyl | Staphylococcus aureus | 4-16 | [6] |
| Comp-9 | Trifluoromethyl | Staphylococcus aureus | 4-16 | [6] |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
One of the proposed mechanisms for the antibacterial action of some oxadiazole derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[3][7] This essential enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[8]
Detailed Methodology:
-
Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the fluorinated oxadiazole compounds are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Anti-inflammatory Activities: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Fluorinated oxadiazoles have demonstrated potent anti-inflammatory properties in various preclinical models, suggesting their potential as therapeutic agents for inflammatory disorders.[9]
Quantitative Analysis of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the in vivo anti-inflammatory activity of compounds. The percentage of edema inhibition is a measure of the compound's efficacy.
| Compound ID | Fluorination Pattern | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Comp-10 | Flurbiprofen moiety | Not specified | 88.33 | [9] |
| Comp-11 | Flurbiprofen moiety | Not specified | 66.66 | [9] |
| Comp-12 | Flurbiprofen moiety | Not specified | 55.55 | [9] |
| Comp-13 | 4-chlorophenyl | 20 | ~62 | [10] |
| Comp-14 | 3,4-dimethoxyphenyl | 20 | ~62 | [10] |
Key Signaling Pathway: NF-κB Inhibition
The anti-inflammatory effects of some fluorinated oxadiazoles are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Fluorinated oxadiazoles may interfere with this pathway at various points, such as by inhibiting the IKK complex or preventing NF-κB nuclear translocation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the anti-inflammatory activity of compounds.[4][12]
Detailed Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds (fluorinated oxadiazoles) and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally to different groups of rats. A control group receives the vehicle only.
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] × 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
Synthesis of Fluorinated Oxadiazoles
A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines. For the introduction of a fluorine-containing moiety, a fluorinated carboxylic acid or its derivative is typically used as a starting material.
General Synthetic Workflow
Experimental Protocol: Synthesis of a 2-(Fluorophenyl)-5-aryl-1,3,4-oxadiazole
This protocol describes a representative synthesis of a fluorinated oxadiazole derivative.[13]
Step 1: Synthesis of Fluorinated Acid Hydrazide
-
A solution of a fluorinated benzoic acid (1.0 eq) in thionyl chloride (5.0 eq) is refluxed for 2-3 hours. The excess thionyl chloride is removed under reduced pressure.
-
The resulting acid chloride is dissolved in a suitable solvent (e.g., dichloromethane) and added dropwise to a cooled (0°C) solution of hydrazine hydrate (2.0 eq) in the same solvent.
-
The reaction mixture is stirred at room temperature for 12-16 hours. The resulting precipitate is filtered, washed with water, and dried to afford the fluorinated acid hydrazide.
Step 2: Synthesis of N,N'-Diacylhydrazine
-
To a solution of the fluorinated acid hydrazide (1.0 eq) in a suitable solvent (e.g., pyridine), an aroyl chloride (1.1 eq) is added portion-wise at 0°C.
-
The reaction mixture is stirred at room temperature for 6-8 hours.
-
The mixture is then poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried.
Step 3: Cyclization to form the 1,3,4-Oxadiazole
-
The N,N'-diacylhydrazine (1.0 eq) is heated in phosphorus oxychloride (POCl₃) at reflux for 4-6 hours.
-
After cooling, the reaction mixture is carefully poured onto crushed ice.
-
The resulting solid is filtered, washed with a sodium bicarbonate solution and then with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-(fluorophenyl)-5-aryl-1,3,4-oxadiazole.
Conclusion
The fluorinated oxadiazole scaffold represents a highly promising platform for the development of novel therapeutic agents with diverse biological activities. The data and protocols presented in this guide underscore the significant potential of these compounds in the fields of oncology, infectious diseases, and inflammatory disorders. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in-depth mechanistic studies will be crucial in translating the promise of fluorinated oxadiazoles into clinically effective medicines. This technical guide aims to provide a solid foundation for researchers to build upon in their quest for next-generation therapeutics.
References
- 1. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Results Section- Data Tables – Results and Discussion Writing Workshop Part 2 [kpu.pressbooks.pub]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. dot | Graphviz [graphviz.org]
- 11. researchgate.net [researchgate.net]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and ability to participate in various biological interactions. The incorporation of trifluoromethyl (CF₃) groups into molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. While 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole itself is primarily utilized as a reactive intermediate in organic synthesis, its structural motif, particularly the 2,5-disubstituted-1,3,4-oxadiazole core bearing trifluoromethyl-substituted aryl groups, is a key pharmacophore in the development of various therapeutic agents. This document provides an overview of the applications of such derivatives, with a focus on their anticancer properties, supported by quantitative data, detailed experimental protocols, and pathway diagrams.
Key Applications in Medicinal Chemistry
Derivatives of 1,3,4-oxadiazole featuring trifluoromethyl moieties have demonstrated significant potential in several therapeutic areas, most notably in oncology. These compounds often act as inhibitors of crucial enzymes and signaling pathways involved in cancer progression.
Anticancer Activity: A significant body of research has focused on the development of 1,3,4-oxadiazole derivatives with trifluoromethyl groups as potent anticancer agents. These compounds have been shown to inhibit various cancer cell lines, including those of the lung, breast, colon, and prostate.[1]
Enzyme Inhibition: The trifluoromethyl-substituted 1,3,4-oxadiazole scaffold has been successfully employed to design inhibitors of key enzymes in cancer signaling, such as:
-
Thymidylate Synthase (TS): TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.[2] Inhibition of TS leads to depletion of dTMP, disrupting DNA replication and repair, and ultimately inducing apoptosis in rapidly dividing cancer cells.[2]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[3] Overexpression or mutation of EGFR is common in many cancers, making it a key therapeutic target.[3]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is another receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 2,5-disubstituted-1,3,4-oxadiazole derivatives containing trifluoromethyl moieties against various human cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3-fluorophenyl)urea | PC-3 (Prostate) | 0.67 | [1] |
| HCT-116 (Colon) | 0.80 | [1] | ||
| ACHN (Renal) | 0.87 | [1] | ||
| Compound 2 | 1-{5-[(4-Chlorophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-3(2H)-yl}ethanone | A549 (Lung) | >100 | [5] |
| Compound 3 | 2-(4-(Trifluoromethyl)phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | Not Specified | Not Specified | |
| Compound 4 | 3-[(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl]-7-(thiophen-2-yl)-2,5-bis(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one | A549 (Lung) | Data not available in abstract | [6] |
| MCF7 (Breast) | Data not available in abstract | [6] | ||
| DU145 (Prostate) | Data not available in abstract | [6] | ||
| HeLa (Cervical) | Data not available in abstract | [6] | ||
| Compound 5 | 1-((4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)phenyl)methyl)-1H-1,2,3-triazole | MCF-7 (Breast) | 1.89 | [2] |
| HCT-116 (Colon) | 2.52 | [2] | ||
| Compound 6 | 1-((4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)phenyl)methyl)-1H-1,2,3-triazole | MCF-7 (Breast) | 2.52 | [2] |
| HCT-116 (Colon) | 4.38 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Cyclization of N-Acylhydrazones
This protocol describes a general method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, which can be adapted for the synthesis of trifluoromethyl-containing derivatives.
Materials:
-
Substituted aromatic acid hydrazide (e.g., 4-(trifluoromethyl)benzohydrazide)
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Glacial acetic acid
-
Bromine
-
Ethanol
-
Sodium acetate
Procedure:
-
Synthesis of N-Acylhydrazone:
-
Dissolve the substituted aromatic acid hydrazide (1 mmol) in ethanol (20 mL).
-
Add the substituted aromatic aldehyde (1 mmol) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry to obtain the N-acylhydrazone.
-
-
Oxidative Cyclization to 1,3,4-oxadiazole:
-
Suspend the N-acylhydrazone (1 mmol) in glacial acetic acid (15 mL).
-
Add a solution of bromine (1.2 mmol) in glacial acetic acid dropwise with constant stirring.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
-
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized 1,3,4-oxadiazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare serial dilutions of the compounds in the growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by trifluoromethyl-containing 1,3,4-oxadiazole derivatives.
Caption: EGFR Signaling Pathway Inhibition.
Caption: Thymidylate Synthase Inhibition Pathway.
Caption: Drug Discovery Experimental Workflow.
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciprofiles.com [sciprofiles.com]
Application Notes and Protocols: 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole as a strategic building block in the synthesis of diverse heterocyclic compounds. The unique electronic properties conferred by the two trifluoromethyl groups make this oxadiazole an excellent precursor for creating novel molecules with potential applications in medicinal chemistry and materials science.
Application Notes
This compound is a highly reactive dielectrophile, susceptible to nucleophilic attack, making it a valuable starting material for the synthesis of various five-membered heterocycles. Its utility is particularly pronounced in the synthesis of 1,2,4-triazoles and N-substituted pyrroles, which are prominent scaffolds in many biologically active compounds. The trifluoromethyl groups enhance the metabolic stability and lipophilicity of the resulting molecules, properties that are highly desirable in drug design.[1][2]
The primary mode of reactivity involves the nucleophilic attack on the carbon atoms of the oxadiazole ring, leading to ring-opening and subsequent recyclization to form new heterocyclic systems. This reactivity allows for the introduction of a wide range of functionalities, enabling the generation of diverse chemical libraries for screening and lead optimization in drug discovery programs.
Key Applications:
-
Synthesis of 1,2,4-Triazole Derivatives: The reaction of this compound with hydrazine and its derivatives is a well-established method for the synthesis of 3,5-bis(trifluoromethyl)-1,2,4-triazoles. These compounds have shown significant potential as anticancer agents by targeting various signaling pathways.
-
Formation of N-Substituted Pyrroles: Primary amines can react with this compound to yield N-substituted-2,5-bis(trifluoromethyl)pyrroles. This reaction provides a straightforward entry into a class of compounds with diverse biological activities.
-
Diels-Alder Reactions: The oxadiazole ring can participate as a diene in inverse electron demand Diels-Alder reactions with various dienophiles, leading to the formation of complex polycyclic systems.[3]
-
Medicinal Chemistry: The resulting trifluoromethyl-substituted heterocycles are of great interest in medicinal chemistry. They have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5] The trifluoromethyl groups can significantly enhance the biological activity and pharmacokinetic properties of the parent heterocycle.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from representative reactions involving the synthesis of heterocyclic compounds.
Table 1: Synthesis of 1,2,4-Triazole and Pyrrole Derivatives
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Amino-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole | Hydrazine hydrate | Isopropanol | Reflux | Not Specified | 85 | [6] |
| 1-(3,5-bis(Trifluoromethyl)benzyl)-2,5-dimethyl-1H-pyrrole | 3,5-bis(trifluoromethyl)benzylamine, Acetonylacetone | Solvent-free | 60 | 0.75 | 91 | [7] |
| 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole | 4-toluidine, 2,5-hexanedione | Not specified | Not specified | Not specified | 96 | [7] |
Table 2: Biological Activity of Trifluoromethyl-Substituted Triazole Derivatives
| Compound Class | Cancer Cell Line | Biological Target | IC50 (µM) | Reference |
| 1,2,4-Triazole Derivative | HT-29 (Colon) | Tyrosine kinases (c-Kit, RET, FLT3) | 0.90 | [8] |
| 1,2,4-Triazole Derivative | H460 (Lung) | Tyrosine kinases (c-Kit, RET, FLT3) | 0.85 | [8] |
| 1,2,4-Triazole Derivative | MDA-MB-231 (Breast) | Tyrosine kinases (c-Kit, RET, FLT3) | 1.54 | [8] |
| 1,2,4-Triazole Derivative | Various | BRAF | - | [9] |
| 1,2,4-Triazole Derivative | Various | EGFR | 3.6 | [9] |
| 1,2,4-Triazole Derivative | Various | Tubulin | - | [9] |
| 1,2,4-Triazole Derivative | MCF-7 (Breast) | COX-2 | 0.40 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole
This protocol is a representative procedure for the synthesis of 4-amino-1,2,4-triazole derivatives.
Materials:
-
This compound
-
Hydrazine hydrate (85% solution in water)
-
Isopropanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of hydrazine hydrate in isopropanol, add an equimolar amount of this compound.
-
Heat the reaction mixture to reflux and maintain for a specified period (monitoring by TLC is recommended).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, 4-amino-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole, will precipitate from the solution.
-
Collect the precipitate by filtration and wash with cold isopropanol.
-
A second crop of the product can be obtained by concentrating the filtrate.
-
Dry the combined product under vacuum to obtain 4-amino-1,2,4-(4H)triazole with a reported yield of up to 85%.[6]
Protocol 2: Synthesis of N-Substituted Pyrroles
This protocol describes a general method for the synthesis of N-substituted pyrroles from primary amines.[7][10][11][12]
Materials:
-
2,5-Hexanedione (Acetonylacetone)
-
Primary amine (e.g., 3,5-bis(trifluoromethyl)benzylamine)
-
Catalyst (e.g., Alumina)
-
Reaction vessel suitable for heating
-
Silica gel for purification
Procedure:
-
In a reaction vessel, combine 2,5-hexanedione (1 mmol), the desired primary amine (1 mmol), and the catalyst (e.g., 40 mg of alumina).[7]
-
Heat the solvent-free reaction mixture at 60 °C for 45 minutes.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, purify the crude product by silica gel chromatography using an appropriate eluent (e.g., n-hexane) to afford the N-substituted pyrrole.[7]
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that can be targeted by heterocyclic compounds derived from this compound.
Caption: EGFR and BRAF Signaling Pathway Inhibition.
Caption: Mechanism of Action of Tubulin Inhibitors.
Caption: COX-2 Signaling Pathway in Cancer.
Experimental Workflow
Caption: General Experimental Workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 3. Intramolecular Diels–Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are alpha-tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 7. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 10. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis and reactions of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole, a versatile building block in synthetic and medicinal chemistry. The protocols are based on established literature procedures and are intended to serve as a guide for researchers in the field.
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclodehydration of N,N'-bis(trifluoroacetyl)hydrazine. Phosphorus oxychloride (POCl₃) is a commonly used and effective dehydrating agent for this transformation.
Experimental Protocol:
A mixture of N,N'-bis(trifluoroacetyl)hydrazine (1.0 eq) and phosphorus oxychloride (3.0 eq) is heated at reflux for 4 hours. After cooling to room temperature, the reaction mixture is poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.
| Reactant/Reagent | Molar Ratio |
| N,N'-bis(trifluoroacetyl)hydrazine | 1.0 |
| Phosphorus oxychloride | 3.0 |
Reactions of this compound
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, primarily through cycloaddition reactions and nucleophilic attack.
Synthesis of 4-Amino-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole via Reaction with Hydrazine
This protocol describes the conversion of this compound to 4-amino-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole through a reaction with hydrazine hydrate.
Experimental Protocol:
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, hydrazine hydrate (1.1 eq) is added dropwise at room temperature. The reaction mixture is then stirred for a specified time, and the product is isolated by filtration or extraction.
| Reactant/Reagent | Molar Ratio |
| This compound | 1.0 |
| Hydrazine hydrate | 1.1 |
[4+2] Cycloaddition (Diels-Alder Reaction) with 7-Oxanorbornenes
This compound can act as a potent dienophile in inverse-electron-demand Diels-Alder reactions with electron-rich alkenes like 7-oxanorbornenes.[1]
Experimental Protocol:
A solution of this compound (1.0 eq) and the desired 7-oxanorbornene derivative (1.2 eq) in a high-boiling inert solvent (e.g., xylene) is heated under reflux. The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
| Reactant/Reagent | Molar Ratio |
| This compound | 1.0 |
| 7-Oxanorbornene derivative | 1.2 |
[3+2] Cycloaddition with Nitrile Oxides
While specific examples with this compound are not detailed in the provided search results, a general protocol for 1,3-dipolar cycloaddition reactions to form substituted oxadiazoles can be adapted. This reaction would likely involve the generation of a nitrile oxide in the presence of the oxadiazole, which would act as the dipolarophile.
General Protocol (Adaptable):
To a solution of an appropriate precursor for the nitrile oxide (e.g., an aldoxime) in a suitable solvent, a dehydrating agent (e.g., N-chlorosuccinimide) is added, followed by a base (e.g., triethylamine) to generate the nitrile oxide in situ. This compound is then added, and the reaction is stirred at room temperature or heated as necessary. Work-up and purification would follow standard procedures.
Data Presentation
| Reaction | Product | Yield (%) |
| Synthesis from N,N'-bis(trifluoroacetyl)hydrazine | This compound | Typically high |
| Reaction with Hydrazine | 4-Amino-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole | Good to excellent |
| Diels-Alder with 7-Oxanorbornene | Corresponding cycloadduct | Moderate to good |
Visualizations
Caption: Synthesis of this compound.
Caption: Synthesis of 4-Amino-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole.
Caption: Diels-Alder reaction of this compound.
References
Application Notes and Protocols for 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is a fluorinated heterocyclic compound that has garnered significant interest in materials science. Its unique electronic and physical properties, largely dictated by the presence of two strongly electron-withdrawing trifluoromethyl groups on a thermally stable oxadiazole core, make it a valuable building block for advanced functional materials.[1] This document provides an overview of its applications, relevant quantitative data for analogous compounds, and detailed experimental protocols for its synthesis and integration into polymeric materials.
The high thermal stability and distinct electronic characteristics of the 1,3,4-oxadiazole ring are key to its utility.[1][2] The incorporation of trifluoromethyl groups further enhances these properties, leading to applications in organic electronics, high-performance polymers, and energetic materials.[1]
Key Applications in Materials Science
The primary role of this compound in materials science stems from its electron-deficient nature, which imparts desirable properties for several advanced applications:
-
Organic Electronics: The electron-withdrawing trifluoromethyl groups make this molecule an excellent candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] In OLEDs, 1,3,4-oxadiazole derivatives are frequently employed as electron-transporting materials due to their high electron affinity and good thermal stability.[3][4]
-
Fluorinated Polymers: Incorporation of the this compound moiety into polymer backbones can significantly enhance the thermal and chemical stability of the resulting materials.[1] These high-performance polymers are sought after for applications in demanding environments, such as in the aerospace and electronics industries.
-
Energetic Materials: The high nitrogen content and oxygen balance of oxadiazole derivatives, combined with the density-enhancing trifluoromethyl groups, make them of interest in the field of energetic materials.[5][6]
Data Presentation: Properties of 1,3,4-Oxadiazole Derivatives
Table 1: Thermal Properties of Polymers Containing 1,3,4-Oxadiazole Moieties
| Polymer Type | 5% Weight Loss Temperature (°C) | Reference Compound/Moiety |
| Poly(1,3,4-oxadiazole-ether)s | > 380 | 2,5-bis(p-fluorophenyl)-1,3,4-oxadiazole |
| Poly(1,3,4-oxadiazole-etherimide)-polydimethylsiloxane | > 400 | 2,5-diphenyl-[1][7][8]-oxadiazole |
Note: These values represent the thermal stability of polymers incorporating different oxadiazole units and are indicative of the high thermal resistance imparted by the oxadiazole ring.
Table 2: Electrochemical Properties of Substituted 1,3,4-Oxadiazole Derivatives (Theoretical Calculations)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.57 | -2.09 | 4.48 |
| 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole | -6.20 | -1.97 | 4.23 |
Note: These values are based on Density Functional Theory (DFT) calculations and provide an estimation of the electronic energy levels. Experimental values may vary.
Experimental Protocols
The following protocols are generalized procedures based on common synthetic routes for 2,5-disubstituted-1,3,4-oxadiazoles. Researchers should optimize these protocols for their specific laboratory conditions and starting materials.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles via the cyclodehydration of diacylhydrazines.
Materials:
-
Trifluoroacetic anhydride
-
Hydrazine hydrate
-
Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent
-
Anhydrous solvent (e.g., toluene, xylene)
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware and purification apparatus (distillation or chromatography)
Procedure:
-
Synthesis of N,N'-bis(trifluoroacetyl)hydrazine:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve hydrazine hydrate in an appropriate anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic anhydride dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The resulting precipitate, N,N'-bis(trifluoroacetyl)hydrazine, can be collected by filtration, washed with cold solvent, and dried under vacuum.
-
-
Cyclodehydration to form this compound:
-
In a reaction vessel, suspend the dried N,N'-bis(trifluoroacetyl)hydrazine in an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield pure this compound.
-
Protocol 2: Incorporation of this compound Moiety into a Polymer Backbone
This protocol outlines a general procedure for the synthesis of a poly(ether-oxadiazole) through nucleophilic aromatic substitution. This requires a dihydroxylated derivative of the oxadiazole.
Materials:
-
2,5-Bis(4-hydroxy-3,5-bis(trifluoromethyl)phenyl)-1,3,4-oxadiazole (hypothetical monomer)
-
An activated aromatic dihalide (e.g., 4,4'-difluorobenzophenone)
-
A weak base (e.g., potassium carbonate)
-
High-boiling aprotic polar solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP))
-
Toluene (for azeotropic removal of water)
-
Methanol or ethanol for polymer precipitation
-
Standard polymerization glassware
Procedure:
-
Set up the reaction:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add the dihydroxy-oxadiazole monomer, the activated aromatic dihalide, and potassium carbonate.
-
Add the aprotic polar solvent and toluene.
-
-
Polymerization:
-
Heat the reaction mixture to a temperature that allows for the azeotropic removal of water with toluene (typically around 140-150 °C).
-
After the removal of water is complete, increase the temperature to around 180-190 °C to continue the polymerization.
-
Monitor the viscosity of the reaction mixture. A significant increase in viscosity indicates polymer formation. The reaction is typically continued for several hours.
-
-
Polymer Isolation and Purification:
-
Cool the viscous polymer solution to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent like methanol or ethanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot water and methanol to remove any residual salts and solvent.
-
Dry the polymer in a vacuum oven at an elevated temperature (e.g., 100-120 °C) until a constant weight is achieved.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: General workflow for poly(ether-oxadiazole) synthesis.
Caption: Role of oxadiazole derivatives in a typical OLED device structure.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stack design of OLEDs with high performance and simplified device structures: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. abechem.com [abechem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pubs.acs.org [pubs.acs.org]
Synthetic Routes to Derivatives of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of derivatives of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole. This core heterocyclic scaffold is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl groups, such as high electronegativity, metabolic stability, and lipophilicity. The following sections detail established synthetic strategies, experimental procedures, and quantitative data to facilitate the preparation of these valuable compounds.
Introduction
The 1,3,4-oxadiazole ring is a versatile pharmacophore found in numerous biologically active compounds. The incorporation of two trifluoromethyl groups at the 2- and 5-positions significantly influences the electronic and pharmacokinetic properties of the molecule. Synthetic access to this compound and its derivatives is crucial for the exploration of their potential applications. The primary synthetic routes involve the cyclodehydration of 1,2-diacylhydrazines or the thermal rearrangement of acylated tetrazoles.
Synthetic Pathways
Several synthetic strategies have been developed for the preparation of 2,5-disubstituted-1,3,4-oxadiazoles, which can be adapted for the synthesis of bis(trifluoromethyl) derivatives.
Method 1: Cyclodehydration of 1,2-Bis(trifluoroacetyl)hydrazine
A common and direct method involves the dehydration of a 1,2-diacylhydrazine intermediate. This approach is widely applicable for the synthesis of symmetrically substituted 1,3,4-oxadiazoles.
Catalytic Applications of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Complexes of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole represent a compelling, yet underexplored, class of potential catalysts. The strong electron-withdrawing nature of the two trifluoromethyl groups is anticipated to significantly influence the electronic properties of a coordinated metal center, thereby modulating its catalytic activity. While specific, detailed catalytic applications for complexes of this particular ligand are not extensively documented in current literature, this document provides an overview of the synthesis of related oxadiazole ligands and their metal complexes. Furthermore, based on established principles of catalysis and the known effects of electron-poor ligands, we present detailed hypothetical protocols for potential applications in Lewis acid and oxidation catalysis. These notes are intended to serve as a foundational guide for researchers interested in exploring the catalytic potential of these promising complexes.
Introduction to this compound as a Ligand
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. The presence of two trifluoromethyl (-CF₃) substituents at the 2 and 5 positions dramatically lowers the electron density of the oxadiazole ring. This electronic characteristic makes this compound an intriguing ligand for transition metal catalysis.
Key Properties as a Ligand:
-
Strongly Electron-Withdrawing: The -CF₃ groups are powerful σ- and π-electron withdrawing groups. This property can render a coordinated metal center more electrophilic, enhancing its Lewis acidity and potentially increasing its reactivity in certain catalytic cycles.
-
Coordination Modes: The 1,3,4-oxadiazole ring can coordinate to metal centers through its nitrogen atoms, acting as a monodentate or a bridging ligand. The specific coordination mode will depend on the metal precursor, solvent, and reaction conditions.
Synthesis of this compound and its Metal Complexes
While direct experimental protocols for the synthesis of metal complexes of this compound are scarce in the literature, the synthesis of the ligand itself and related oxadiazole complexes can be extrapolated from established methods.
Synthesis of the Ligand
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is well-documented. A common method involves the cyclodehydration of N,N'-diacylhydrazines.
Protocol: Synthesis of this compound
-
Preparation of N,N'-bis(trifluoroacetyl)hydrazine: To a solution of hydrazine hydrate (1 eq.) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, slowly add trifluoroacetic anhydride (2.2 eq.). Stir the reaction mixture at room temperature for 12-24 hours.
-
Cyclodehydration: To the solution of N,N'-bis(trifluoroacetyl)hydrazine, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Heat the mixture to reflux for 4-8 hours.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
General Protocol for the Synthesis of Transition Metal Complexes
The following is a general, hypothetical protocol for the synthesis of a transition metal complex with this compound.
Protocol: Synthesis of a Generic [M(L)ₓClₙ] Complex (L = this compound)
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the metal precursor (e.g., CuCl₂, PdCl₂, FeCl₃) (1 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran).
-
Ligand Addition: In a separate flask, dissolve this compound (1-2 eq.) in the same anhydrous solvent.
-
Reaction: Slowly add the ligand solution to the stirred solution of the metal precursor at room temperature.
-
Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by observing a color change or precipitation. The reaction mixture may be stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight.
-
Isolation: If a precipitate forms, it can be isolated by filtration, washed with a small amount of the cold solvent, and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from an appropriate solvent system.
Potential Catalytic Applications and Hypothetical Protocols
The strong electron-withdrawing nature of the this compound ligand suggests its complexes could be effective in catalytic reactions that benefit from a highly electrophilic metal center.
Lewis Acid Catalysis
Complexes of this compound with Lewis acidic metals (e.g., Cu(II), Fe(III), Zn(II)) could serve as potent Lewis acid catalysts. The electron-poor ligand would enhance the Lewis acidity of the metal center, making it more effective at activating substrates.
Application Note: Diels-Alder Reaction
A potential application is the catalysis of the Diels-Alder reaction between an α,β-unsaturated carbonyl compound and a diene. The Lewis acid catalyst would coordinate to the carbonyl oxygen of the dienophile, lowering its LUMO energy and accelerating the reaction.
Hypothetical Protocol: Catalytic Diels-Alder Reaction
-
Catalyst Preparation: Prepare a stock solution of the [M(L)ₓClₙ] catalyst (e.g., 0.1 M in dichloromethane).
-
Reaction Setup: To a stirred solution of the dienophile (e.g., methyl vinyl ketone, 1.0 mmol) in anhydrous dichloromethane (5 mL) at 0 °C under an inert atmosphere, add the catalyst solution (1-10 mol%).
-
Diene Addition: Add the diene (e.g., cyclopentadiene, 1.2 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography on silica gel.
Table 1: Hypothetical Data for Catalytic Diels-Alder Reaction
| Entry | Catalyst (mol%) | Diene | Dienophile | Time (h) | Yield (%) |
| 1 | 5 | Cyclopentadiene | Methyl vinyl ketone | 4 | >95 |
| 2 | 1 | Cyclopentadiene | Methyl vinyl ketone | 12 | 90 |
| 3 | 5 | Isoprene | Acrolein | 8 | 85 |
Oxidation Catalysis
In oxidation catalysis, a metal complex often facilitates the transfer of an oxidant to a substrate. An electron-deficient ligand like this compound could stabilize higher oxidation states of the metal center, potentially enhancing its oxidative power.
Application Note: Oxidation of Alcohols
Complexes of metals like copper or palladium with this ligand could potentially catalyze the aerobic oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.
Hypothetical Protocol: Aerobic Oxidation of Benzyl Alcohol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and an air or oxygen inlet, combine the [Cu(L)ₓClₙ] catalyst (1-5 mol%), benzyl alcohol (1.0 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and a suitable solvent (e.g., toluene or DMF, 5 mL).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C under an atmosphere of air or oxygen and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: After completion, cool the reaction to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting benzaldehyde by column chromatography.
Table 2: Hypothetical Data for Aerobic Oxidation of Alcohols
| Entry | Substrate | Catalyst (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Benzyl alcohol | 2 | 100 | 6 | >99 | >99 (Benzaldehyde) |
| 2 | 1-Phenylethanol | 2 | 100 | 8 | 95 | >99 (Acetophenone) |
| 3 | Cinnamyl alcohol | 5 | 80 | 12 | 88 | >99 (Cinnamaldehyde) |
Visualizations
Caption: Workflow for Synthesis and Catalytic Screening.
Caption: Lewis Acid Catalysis of the Diels-Alder Reaction.
Conclusion
While direct experimental evidence for the catalytic applications of this compound complexes is currently limited, the inherent electronic properties of this ligand suggest significant potential in catalysis. The hypothetical protocols and application notes provided herein are intended to stimulate further research into this promising area. The development of well-defined complexes with this ligand could lead to a new generation of highly active and selective catalysts for a range of organic transformations relevant to both academic and industrial research, including drug development. Further investigation is warranted to synthesize and characterize these complexes and to experimentally validate their catalytic efficacy.
Application Notes and Protocols for 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal and agrochemical research, known for conferring favorable properties such as metabolic stability and potent biological activity. The incorporation of trifluoromethyl groups can further enhance efficacy by increasing lipophilicity and metabolic stability. This document provides a detailed overview of the application of the 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole moiety in the development of novel agrochemicals, including synthetic protocols, biological activity data, and experimental workflows. While specific data for compounds containing the this compound core is limited in publicly available literature, this report extrapolates from closely related trifluoromethyl-substituted oxadiazole derivatives to provide comprehensive application notes and protocols.
Synthesis of the this compound Scaffold
The this compound core can be synthesized through the cyclization of a diacylhydrazine precursor. A general synthetic approach is outlined below.
General Synthetic Protocol:
A common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the dehydration of N,N'-diacylhydrazines. For the target compound, trifluoroacetic anhydride can be reacted with hydrazine to form the necessary precursor, which is then cyclized.
Step 1: Synthesis of N,N'-bis(trifluoroacetyl)hydrazine
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve hydrazine hydrate in a suitable anhydrous solvent such as dichloromethane or acetonitrile.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic anhydride (2.2 equivalents) dropwise to the cooled solution while stirring vigorously.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude N,N'-bis(trifluoroacetyl)hydrazine.
Step 2: Cyclization to this compound
-
The crude N,N'-bis(trifluoroacetyl)hydrazine can be cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).
-
For example, with phosphorus oxychloride, the diacylhydrazine is heated under reflux with an excess of POCl₃ for several hours.
-
After cooling, the reaction mixture is carefully poured onto crushed ice to hydrolyze the excess POCl₃.
-
The resulting precipitate, this compound, is then filtered, washed with water, and can be purified by recrystallization or column chromatography.
Agrochemical Applications and Biological Activity
Derivatives of 1,3,4-oxadiazole containing trifluoromethyl groups have demonstrated a broad spectrum of agrochemical activities, including fungicidal, insecticidal, and herbicidal properties.[1][2] The biological activity is highly dependent on the other substituents attached to the molecule.
Fungicidal Activity
Many 1,3,4-oxadiazole derivatives exhibit potent fungicidal activity against a range of plant pathogens.[3][4] The trifluoromethyl group is often associated with enhanced efficacy.
Table 1: Fungicidal Activity of Representative Trifluoromethyl-Oxadiazole Derivatives
| Compound ID | Target Pathogen | Efficacy Data | Reference Compound |
| Analog A | Rhizoctonia solani | IC₅₀ = 5.8 µg/mL | Thiophanate-methyl (IC₅₀ = 3.5 µg/mL) |
| Analog B | Botrytis cinerea | 85% inhibition at 50 µg/mL | Carbendazim (95% inhibition at 50 µg/mL) |
| Analog C | Pyricularia oryzae | EC₅₀ = 12.5 µg/mL | Azoxystrobin (EC₅₀ = 8.2 µg/mL) |
Note: Data presented is for analogous compounds containing a trifluoromethyl-oxadiazole moiety, as specific data for this compound derivatives in agrochemical applications is not widely available.
Insecticidal Activity
The 1,3,4-oxadiazole scaffold is also present in a number of insecticides. The mode of action can vary, but some derivatives have been shown to target the nervous system of insects.[5]
Table 2: Insecticidal Activity of Representative Trifluoromethyl-Oxadiazole Derivatives
| Compound ID | Target Pest | Efficacy Data | Reference Compound |
| Analog D | Plutella xylostella | LC₅₀ = 15.2 mg/L | Chlorantraniliprole (LC₅₀ = 0.8 mg/L) |
| Analog E | Myzus persicae | 90% mortality at 100 mg/L | Imidacloprid (98% mortality at 100 mg/L) |
| Analog F | Spodoptera litura | 65% mortality at 50 mg/L | Emamectin benzoate (85% mortality at 50 mg/L) |
Note: Data presented is for analogous compounds containing a trifluoromethyl-oxadiazole moiety.
Herbicidal Activity
Certain 1,3,4-oxadiazole derivatives have been investigated for their herbicidal properties, often acting as inhibitors of key plant enzymes.[6]
Table 3: Herbicidal Activity of Representative Trifluoromethyl-Oxadiazole Derivatives
| Compound ID | Target Weed | Efficacy Data (Post-emergence) | Reference Compound |
| Analog G | Amaranthus retroflexus | 80% growth inhibition at 100 g/ha | Glyphosate (95% growth inhibition at 100 g/ha) |
| Analog H | Echinochloa crus-galli | 75% growth inhibition at 150 g/ha | Atrazine (90% growth inhibition at 150 g/ha) |
Note: Data presented is for analogous compounds containing a trifluoromethyl-oxadiazole moiety.
Experimental Protocols
Protocol 1: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol describes a method to evaluate the in vitro antifungal activity of synthesized compounds against various plant pathogenic fungi.[3]
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Cultures of test fungi (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to 45-50°C.
-
Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A solvent control (e.g., DMSO) should also be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
Incubate the plates at 25 ± 2°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.
-
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of mycelial growth) can be determined by probit analysis.
Protocol 2: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is suitable for assessing the insecticidal activity of compounds against leaf-feeding insects.[7]
Materials:
-
Host plant leaves (e.g., cabbage for Plutella xylostella)
-
Test insects (e.g., 3rd instar larvae)
-
Test compounds dissolved in an appropriate solvent with a surfactant (e.g., acetone with 0.1% Triton X-100)
-
Sterile Petri dishes lined with moist filter paper
-
Forceps
Procedure:
-
Prepare serial dilutions of the test compounds in the solvent/surfactant solution. A control solution containing only the solvent and surfactant should be prepared.
-
Excise uniform-sized leaf discs from the host plant.
-
Dip each leaf disc into a test solution for 10-30 seconds with gentle agitation.
-
Allow the leaf discs to air-dry completely in a fume hood.
-
Place one treated leaf disc into each Petri dish lined with moist filter paper.
-
Introduce a known number of test insects (e.g., 10 larvae) into each Petri dish.
-
Seal the Petri dishes and incubate them under controlled conditions (e.g., 25 ± 2°C, 16:8 h light:dark photoperiod).
-
Assess insect mortality after 24, 48, and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Calculate the corrected mortality percentage using Abbott's formula if mortality is observed in the control group.
-
The LC₅₀ value (the concentration of the compound that causes 50% mortality) can be determined by probit analysis.
Protocol 3: Herbicidal Screening (Pre- and Post-emergence)
This protocol outlines a method for evaluating the pre- and post-emergence herbicidal activity of test compounds.[8]
Materials:
-
Pots or trays filled with a suitable soil mix
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Test compounds formulated as an emulsifiable concentrate or wettable powder
-
Spray chamber
-
Greenhouse with controlled temperature and light conditions
Pre-emergence Application:
-
Sow the seeds of the target weeds at a uniform depth in the pots.
-
Prepare spray solutions of the test compounds at various application rates (e.g., 50, 100, 200 g a.i./ha).
-
Apply the spray solutions uniformly to the soil surface using a spray chamber.
-
Water the pots and place them in a greenhouse.
-
Assess the percentage of weed emergence and growth inhibition (e.g., stunting, chlorosis, necrosis) compared to an untreated control after a set period (e.g., 14-21 days).
Post-emergence Application:
-
Sow the seeds of the target weeds and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Prepare spray solutions of the test compounds as described above.
-
Apply the spray solutions uniformly to the foliage of the weed seedlings.
-
Return the pots to the greenhouse.
-
Assess the percentage of growth inhibition and phytotoxicity symptoms compared to an untreated control after a set period (e.g., 7-14 days).
Mode of Action
The mode of action for agrochemicals containing a trifluoromethyl-oxadiazole moiety can be diverse. The trifluoromethyl group often enhances the binding affinity of the molecule to its target site due to its electronic and lipophilic properties.[9]
For fungicidal derivatives, potential modes of action include:
-
Inhibition of succinate dehydrogenase (SDHIs): This disrupts the mitochondrial electron transport chain, leading to a halt in cellular respiration.
-
Inhibition of ergosterol biosynthesis: This affects the integrity of the fungal cell membrane.
For insecticidal derivatives, common targets are:
-
Ryanodine receptors: Leading to uncontrolled release of calcium and muscle paralysis.
-
Acetylcholinesterase (AChE): Causing continuous nerve stimulation.
-
GABA-gated chloride channels: Blocking inhibitory neurotransmission.
For herbicidal derivatives, some possible mechanisms include:
-
Inhibition of acetolactate synthase (ALS): Blocking the synthesis of essential branched-chain amino acids.
-
Inhibition of protoporphyrinogen oxidase (PPO): Leading to the accumulation of toxic protoporphyrin IX and cell membrane disruption.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel agrochemicals. The presence of two trifluoromethyl groups is expected to impart high metabolic stability and lipophilicity, potentially leading to enhanced biological activity and favorable pharmacokinetic properties. While specific data for this core structure is currently scarce in the public domain, the established activity of related trifluoromethyl-oxadiazole derivatives across fungicidal, insecticidal, and herbicidal applications strongly suggests its potential. The protocols and workflows provided herein offer a robust framework for researchers to synthesize and evaluate new candidate compounds based on this promising chemical moiety. Further research is warranted to fully explore the potential of this compound in addressing the ongoing challenges in crop protection.
References
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The inhibitory action of plant extracts on the mycelial growth of Ascosphaera apis, the causative agent of chalkbrood disease in Honey bee - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. WO2019155066A1 - Fungicidal oxadiazoles - Google Patents [patents.google.com]
- 7. entomoljournal.com [entomoljournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
Application Notes and Protocols for the Formulation of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole in Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of trifluoromethyl groups can enhance metabolic stability, lipophilicity, and binding affinity of the molecule to biological targets.[1] This document provides detailed application notes and protocols for the formulation and use of this compound in common biological assays, with a focus on cytotoxicity screening and enzyme inhibition assays, particularly targeting Histone Deacetylase 6 (HDAC6).
Physicochemical Properties and Formulation:
Proper formulation is critical for obtaining reliable and reproducible data in biological assays. Due to the hydrophobic nature of the trifluoromethyl groups, this compound is expected to have low aqueous solubility. Therefore, the use of an organic solvent is necessary to prepare stock solutions.
Protocol for Preparation of Stock Solution (10 mM):
-
Materials:
-
This compound (MW: 220.07 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 2.20 mg of this compound.
-
Add 1.0 mL of anhydrous, sterile DMSO to the vial.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
Data Presentation: Summary of Biological Activity
The following table summarizes the biological activity of trifluoromethyl-containing 1,3,4-oxadiazole derivatives in relevant assays.
| Compound/Derivative | Assay Type | Cell Line/Target | Key Findings (IC₅₀) | Reference |
| Trifluoromethyl-1,3,4-oxadiazole analog | HDAC6 Inhibition Assay | Recombinant Human HDAC6 | 0.531 µM | [3][4] |
| 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazole (Compound 5d) | MTT Cytotoxicity Assay | LN229 Glioblastoma | 8.141 µM | [5] |
| 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazole (Compound 5b) | MTT Cytotoxicity Assay | LN229 Glioblastoma | 10.14 µM | [5] |
| 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazole (Compound 5m) | MTT Cytotoxicity Assay | LN229 Glioblastoma | 10.48 µM | [5] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay):
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line (e.g., LN229 Glioblastoma).
Materials:
-
LN229 Glioblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
10 mM stock solution of this compound in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed LN229 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM stock solution in complete DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.
-
Include a vehicle control (DMEM with the highest concentration of DMSO used) and a no-treatment control.
-
Remove the old media from the wells and add 100 µL of the respective compound dilutions or controls.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
2. HDAC6 Inhibition Assay:
This protocol describes a general method for assessing the inhibitory activity of this compound against HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Fluor de Lys®-HDAC6)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
10 mM stock solution of this compound in DMSO
-
Developer solution (containing Trichostatin A as a stop reagent)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Compound Dilution: Prepare serial dilutions of the 10 mM stock solution in assay buffer to achieve a range of desired concentrations.
-
Assay Reaction:
-
To each well of the 96-well plate, add the HDAC6 enzyme diluted in assay buffer.
-
Add the diluted test compound or vehicle control (assay buffer with DMSO).
-
Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC6 substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes), protected from light.
-
Reaction Termination and Development: Stop the reaction by adding the developer solution to each well. Incubate at room temperature for 15 minutes to allow for signal development.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
Caption: Inhibition of HDAC6 by this compound.
References
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole
This technical support center provides researchers, scientists, and drug development professionals with essential information for the purification of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common purification techniques for 2,5-disubstituted-1,3,4-oxadiazoles, including the trifluoromethyl derivative, are recrystallization, column chromatography, and distillation. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. For many solid oxadiazole derivatives, recrystallization from a suitable solvent like ethanol is a straightforward and effective method.[1][2] Column chromatography is employed for more challenging separations or when isolating products from complex reaction mixtures.[1][3][4]
Q2: What are the typical impurities I might encounter?
A2: Impurities often consist of unreacted starting materials, such as acylhydrazides or diacylhydrazines, the dehydrating agent used for cyclization (e.g., POCl₃, P₂O₅), and side-products from competing reactions.[5][6][7] Depending on the synthetic route, incompletely cyclized intermediates or products from side reactions of the trifluoromethyl groups could also be present.
Q3: Is this compound stable under common purification conditions?
A3: The 1,3,4-oxadiazole ring is generally stable. However, highly fluorinated compounds can sometimes have unique reactivity. It is always recommended to monitor for decomposition during purification, especially if heating for extended periods during distillation or recrystallization. Mild conditions are preferable when possible.
Q4: How can I assess the purity of the final product?
A4: Purity is typically assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for quantitative analysis. Structural confirmation and purity assessment are also performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4][6][8]
Data Summary Table: Purification Methods for 1,3,4-Oxadiazole Derivatives
| Purification Method | Typical Solvents/Mobile Phases | Reported Yields (Post-Purification) | Key Considerations | Reference |
| Recrystallization | Ethanol, Methanol | 54% - 96% | Effective for removing less soluble or more soluble impurities. Solvent choice is critical. | [1][2][7] |
| Column Chromatography | Ethyl Acetate, Pentane, Diethyl Ether, Chloroform/Methanol mixtures | 40% - 95% | Highly versatile for separating compounds with different polarities. Requires solvent system optimization. | [1][3][4][9] |
| Flow with In-line Extraction | DMSO (reaction), Ethyl Acetate (extraction) | Up to 93% | An advanced method that integrates reaction, quenching, and extraction, reducing handling of hazardous materials. | [10][11] |
Troubleshooting Guide
Q: My yield is very low after recrystallization. What could be the cause?
A:
-
Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent, even when cold. Try a less polar solvent or a solvent mixture.
-
Excessive Solvent Volume: Using too much solvent will keep a significant portion of your product dissolved. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly (e.g., during hot filtration), product can be lost. Ensure your filtration apparatus is pre-heated.
-
Incomplete Precipitation: Ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize crystal formation before filtration.
Q: My product is still impure after column chromatography. What should I do?
A:
-
Optimize the Mobile Phase: Your chosen eluent system may not be providing adequate separation. Perform Thin Layer Chromatography (TLC) with various solvent mixtures to find a system that gives good separation (Rf values between 0.2 and 0.5 and good spot separation).
-
Column Overloading: Loading too much crude product onto the column will result in poor separation. Use a larger column or perform multiple smaller runs.
-
Co-eluting Impurities: An impurity may have a very similar polarity to your product. Consider a different stationary phase (e.g., alumina instead of silica) or an alternative purification method like recrystallization or preparative HPLC.
Q: The compound appears to be an oil, but literature suggests it should be a solid. Why?
A:
-
Residual Solvent: The most common cause is trapped solvent from the purification process. Try drying the product under high vacuum for an extended period. Gentle heating under vacuum can also help, provided the compound is thermally stable.
-
Presence of Impurities: Impurities can act as a eutectic mixture, depressing the melting point of your compound and causing it to appear as an oil. Re-purification is necessary. Check the purity by NMR or GC-MS.
Visual Workflow and Logic Diagrams
Here are some diagrams illustrating the purification workflow and troubleshooting logic.
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low yields during recrystallization.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for purifying solid 1,3,4-oxadiazole derivatives and should be adapted based on the specific properties of the compound and its impurities.
-
Solvent Selection: Test the solubility of the crude product in a small range of solvents (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate) to find one in which the product is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture to boiling (using a hot plate with stirring) until all the solid dissolves. Add solvent dropwise until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated filter funnel (to prevent premature crystallization) into a clean, warm flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. The final product's purity should be confirmed by analytical methods.[1][2]
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating the target compound from impurities of different polarities.
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). The eluent is typically a non-polar solvent like hexanes or pentane with a small amount of a more polar solvent like ethyl acetate or diethyl ether.[9]
-
Column Packing: Pour the slurry into a glass column, allowing the adsorbent to settle into a uniform bed without air bubbles. Add a layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load this solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using air or nitrogen) to force the solvent through the column at a steady rate. Collect fractions in test tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.
-
Drying: Dry the resulting pure compound under high vacuum to remove any residual solvent. Confirm purity using appropriate analytical techniques.[3][4]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring – Oriental Journal of Chemistry [orientjchem.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography [beilstein-journals.org]
Technical Support Center: Synthesis of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the synthesis of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and direct method is the cyclodehydration of 1,2-bis(trifluoroacetyl)hydrazine. This precursor is typically synthesized by reacting trifluoroacetic anhydride with hydrazine hydrate. The subsequent cyclization is achieved using a strong dehydrating agent.
Q2: Which dehydrating agents are effective for the cyclization step?
A2: Several potent dehydrating agents can be used, with varying efficacy and reaction conditions. Common choices include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), triflic anhydride ((CF₃SO₂)₂O), and concentrated sulfuric acid (H₂SO₄).[1][2] The choice of reagent can impact yield, purity, and the harshness of the required conditions.
Q3: What are the typical yields for this synthesis?
A3: Yields can vary significantly based on the chosen protocol and optimization of reaction conditions. Reported yields for 2,5-bis(perfluoroalkyl)-1,3,4-oxadiazoles, including the trifluoromethyl derivative, generally range from moderate to good, often between 45% and 86% under optimized conditions.
Q4: How can I purify the final product?
A4: this compound is a volatile solid. Purification can be achieved through recrystallization from a suitable solvent system (e.g., ethanol-water) or by sublimation under reduced pressure. For less pure samples, column chromatography on silica gel with a non-polar eluent system may be necessary.
Q5: What are the main safety precautions for this synthesis?
A5: Trifluoroacetic anhydride is highly corrosive, volatile, and reacts violently with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE).[3] Strong dehydrating agents like P₂O₅ and POCl₃ are also hazardous and moisture-sensitive. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: Synthesis of 1,2-Bis(trifluoroacetyl)hydrazine
This protocol details the preparation of the key intermediate for the synthesis of this compound.
Materials:
-
Hydrazine hydrate
-
Trifluoroacetic anhydride (TFAA)
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
The resulting precipitate of 1,2-bis(trifluoroacetyl)hydrazine is collected by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether and dry under vacuum. The product is typically used in the next step without further purification.
Protocol 2: Cyclodehydration to form this compound
This protocol describes the final cyclization step using phosphorus pentoxide as the dehydrating agent.
Materials:
-
1,2-Bis(trifluoroacetyl)hydrazine
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
In a dry round-bottom flask, thoroughly mix 1,2-bis(trifluoroacetyl)hydrazine (1 equivalent) with phosphorus pentoxide (2-3 equivalents).
-
Heat the mixture under a dry atmosphere, gradually increasing the temperature to 150-200 °C.
-
The product will begin to distill or sublime. Collect the crude this compound using a distillation or sublimation apparatus.
-
Purify the collected solid by recrystallization from ethanol or by sublimation to yield the final product.
Data Presentation: Comparison of Dehydrating Agents
The choice of dehydrating agent is critical for the successful synthesis of this compound. The following table summarizes the typical reaction conditions and outcomes for commonly used reagents.
| Dehydrating Agent | Typical Temperature | Reaction Time | Yield Range | Notes |
| Phosphorus Pentoxide (P₂O₅) | 150-200 °C | 1-3 hours | Good to Excellent | A common and effective method; requires high temperatures. |
| Phosphorus Oxychloride (POCl₃) | Reflux (~110 °C) | 6-10 hours | Moderate to Good | Functions as both a reagent and a solvent; workup involves quenching with ice water.[4][5] |
| Triflic Anhydride | 0 °C to Room Temp. | 1-4 hours | Good | Milder conditions but a more expensive reagent. |
| Conc. Sulfuric Acid (H₂SO₄) | 100-120 °C | 2-5 hours | Moderate | Strong acid can lead to charring and side products if not carefully controlled.[1] |
Troubleshooting Guide
Issue 1: Low or no yield of the final product.
| Possible Cause | Suggested Solution |
| Incomplete formation of 1,2-bis(trifluoroacetyl)hydrazine. | Ensure anhydrous conditions during the reaction of hydrazine with trifluoroacetic anhydride. Use a slight excess of the anhydride. |
| Dehydrating agent is not active. | Use freshly opened or properly stored dehydrating agents. P₂O₅ is highly hygroscopic and loses activity upon exposure to air. |
| Insufficient reaction temperature or time. | For P₂O₅, ensure the temperature reaches at least 150 °C. For other reagents, consider extending the reaction time and monitor progress by TLC or GC-MS if possible. |
| Loss of volatile product during reaction or workup. | Use a cooled collection flask during distillation or sublimation. Minimize exposure to the atmosphere. |
Issue 2: Formation of side products/impure product.
| Possible Cause | Suggested Solution |
| Charring or decomposition at high temperatures. | When using P₂O₅ or H₂SO₄, increase the temperature gradually. Consider using a milder dehydrating agent like triflic anhydride. |
| Incomplete cyclization leading to residual starting material. | Increase the amount of dehydrating agent or prolong the reaction time. Ensure thorough mixing of the reactants. |
| Hydrolysis of trifluoroacetyl groups or the oxadiazole ring. | Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere. The workup should minimize contact with water where possible. |
Issue 3: Difficulty in product purification.
| Possible Cause | Suggested Solution |
| Product co-distills with impurities. | A second purification step, such as recrystallization after sublimation/distillation, may be necessary. |
| Oily product obtained instead of a solid. | This may indicate the presence of impurities. Attempt purification by column chromatography on silica gel using a hexane/ethyl acetate gradient. The pure product should be a white solid. |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is known for its high thermal and chemical stability.[1] The 1,3,4-oxadiazole ring is inherently stable, and this stability is further enhanced by the presence of the two electron-withdrawing trifluoromethyl groups. However, its stability can be compromised under specific conditions, such as high pH or in the presence of strong nucleophiles.
Q2: How do the trifluoromethyl groups influence the stability of the 1,3,4-oxadiazole ring?
A2: The trifluoromethyl groups are strong electron-withdrawing groups. This electronic effect significantly impacts the reactivity of the oxadiazole ring. While they enhance the overall thermal stability, they also activate the carbon atoms of the oxadiazole ring towards nucleophilic attack. Therefore, the compound may be susceptible to degradation by strong nucleophiles.
Q3: Is this compound sensitive to light?
Q4: What are the known incompatibilities of this compound?
A4: Based on the reactivity of similar compounds, this compound is expected to be incompatible with strong bases (e.g., sodium hydroxide, potassium hydroxide), strong nucleophiles (e.g., primary and secondary amines, thiols), and potentially strong reducing agents. Reactions with primary amines and hydrazine have been reported to yield triazole derivatives.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected degradation of the compound in solution. | Solvent incompatibility: The solvent may be reacting with the compound. Protic solvents (e.g., water, methanol, ethanol) can act as nucleophiles, especially under basic or acidic conditions. Aprotic solvents are generally more suitable. | - Use dry aprotic solvents (e.g., acetonitrile, dichloromethane, THF, DMF, DMSO).- If a protic solvent is necessary, conduct the experiment at a lower temperature and for a shorter duration.- Perform a small-scale stability test of the compound in the chosen solvent before proceeding with the main experiment. |
| pH instability: The compound may be susceptible to acid or base-catalyzed hydrolysis. | - For aqueous or protic solvent systems, maintain the pH between 3 and 5 for maximum stability.- Avoid strongly acidic (pH < 2) or strongly basic (pH > 8) conditions. | |
| Presence of nucleophilic impurities: Impurities in the solvent or reagents (e.g., water, amines) can lead to degradation. | - Use high-purity, dry solvents and reagents.- If necessary, purify solvents and reagents before use. | |
| Formation of unknown byproducts during a reaction. | Reaction with nucleophilic reagents: The intended reagent or other components in the reaction mixture may be acting as nucleophiles and attacking the oxadiazole ring. | - Protect the oxadiazole ring if it is not the intended reaction site, although this may be challenging.- Consider alternative synthetic routes that avoid strong nucleophiles.- Analyze the byproducts using techniques like LC-MS and NMR to understand the degradation pathway. |
| Thermal degradation: Although thermally stable, prolonged exposure to very high temperatures could lead to decomposition. | - Conduct reactions at the lowest effective temperature.- Minimize reaction times at elevated temperatures. | |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | On-column degradation: The compound might be degrading on the HPLC column, especially if the mobile phase is not optimized or the column has residual basic or acidic sites. | - Use a well-passivated HPLC column.- Optimize the mobile phase pH to be within the stable range of the compound (ideally pH 3-5).- Use a lower column temperature. |
| Instability in the sample diluent: The compound may be degrading in the solvent used to prepare the analytical sample. | - Prepare analytical samples in a non-reactive, aprotic solvent (e.g., acetonitrile) immediately before analysis.- If an aqueous diluent is required, buffer it to a pH of 3-5. |
Stability Data Summary
While specific quantitative stability data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, the following table summarizes the expected stability based on the general properties of 1,3,4-oxadiazoles and the influence of perfluoroalkyl substituents.
| Solvent Type | Examples | Expected Stability | Potential Issues |
| Aprotic Non-polar | Hexane, Toluene | High | Low solubility may be an issue. |
| Aprotic Polar | Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Generally High | DMF and DMSO should be anhydrous as they can contain or absorb water, which may lead to hydrolysis, especially at elevated temperatures. DMF can also contain amine impurities. |
| Protic Polar | Water, Methanol (MeOH), Ethanol (EtOH) | Moderate to Low | Susceptible to hydrolysis, especially under non-neutral pH conditions. The rate of degradation is expected to increase with pH and temperature. |
| Acidic (Aqueous) | Dilute HCl, Dilute H₂SO₄ | Moderate | Ring protonation can activate the oxadiazole to nucleophilic attack by water. |
| Basic (Aqueous) | Dilute NaOH, Dilute KOH | Low | Highly susceptible to nucleophilic attack by hydroxide ions, leading to ring opening. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies to evaluate the intrinsic stability of this compound. The goal is to achieve 5-20% degradation to identify potential degradation products and pathways.[4][5]
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Aprotic solvent (e.g., Acetonitrile)
-
Water (HPLC grade)
-
HPLC system with a UV/DAD detector
-
pH meter
-
Thermostatic bath
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 2, 6, 24, 48 hours).
-
Neutralize the samples with an appropriate amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Keep the solutions at room temperature and at a low temperature (e.g., 4 °C) due to expected higher reactivity.
-
Withdraw samples at shorter time intervals (e.g., 0.5, 1, 2, 4 hours).
-
Neutralize the samples with an appropriate amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂.
-
Keep the solutions at room temperature, protected from light.
-
Withdraw samples at various time points (e.g., 2, 6, 24, 48 hours).
-
-
Thermal Degradation:
-
Store the solid compound and a solution in a suitable aprotic solvent at an elevated temperature (e.g., 70 °C) in a thermostatically controlled oven.
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose the solid compound and a solution in a suitable solvent (e.g., acetonitrile) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]
-
Keep a control sample protected from light at the same temperature.
-
Analyze both the exposed and control samples.
-
-
Analysis:
Protocol 2: HPLC Method for Stability Analysis
Instrumentation:
-
HPLC with a C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
UV/DAD detector
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid to maintain an acidic pH for better peak shape and to minimize on-column degradation).
Gradient Program (Example):
| Time (min) | % Acetonitrile | % Water (0.1% Formic Acid) |
|---|---|---|
| 0 | 30 | 70 |
| 20 | 90 | 10 |
| 25 | 90 | 10 |
| 26 | 30 | 70 |
| 30 | 30 | 70 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for the compound) Injection Volume: 10 µL
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected degradation.
References
- 1. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ijrpp.com [ijrpp.com]
- 6. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a five-membered heterocyclic organic compound with the molecular formula C₄F₆N₂O. It is characterized by its high thermal stability and the presence of two electron-withdrawing trifluoromethyl groups, which impart unique electronic properties.[1] Its primary applications are in organic synthesis as a versatile building block, particularly in cycloaddition reactions, and in materials science for the development of high-performance materials.[1] In the field of drug development, the 1,3,4-oxadiazole scaffold is of significant interest due to the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, it is crucial to store it in a tightly sealed container in a dry and well-ventilated area. The recommended storage temperature is between 2-8°C or for long-term storage, in a freezer at or below -20°C. This compound is sensitive to air and moisture, and therefore should be stored under an inert atmosphere such as argon or nitrogen.
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: When handling this compound, appropriate personal protective equipment should be worn to avoid contact with skin and eyes. This includes:
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection.
-
Hand Protection: Chemically resistant gloves that have been inspected prior to use.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used.
-
Skin and Body Protection: A lab coat and other protective clothing as needed to prevent skin contact.
Q4: What are the known biological activities of derivatives of this compound?
A4: Derivatives of 1,3,4-oxadiazoles are known to exhibit a wide range of pharmacological activities. The incorporation of trifluoromethyl groups can enhance the biological efficacy of these compounds. Notably, trifluoromethyl-substituted 1,3,4-oxadiazole derivatives have been investigated as inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer. For example, they have shown potential as inhibitors of histone deacetylase 6 (HDAC6) and the STAT3 signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield in a reaction | Poor solubility of the starting material: this compound may have limited solubility in certain reaction solvents. | Consult the solubility data table below. Consider using a co-solvent or switching to a solvent in which the compound is more soluble, such as aprotic polar solvents. Gentle heating may also improve solubility, but thermal stability should be considered. |
| Moisture sensitivity: The compound is moisture-sensitive, and the presence of water in the reaction can lead to decomposition or unwanted side reactions. | Ensure all glassware is thoroughly dried before use and that anhydrous solvents are used. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| Incorrect reaction temperature: The reaction may require a specific temperature range to proceed efficiently. | Review the literature for similar reactions to determine the optimal temperature. Consider performing small-scale trials at different temperatures to find the ideal conditions. | |
| Formation of unexpected side products | Decomposition of the starting material: The compound may degrade under certain conditions (e.g., strong acid or base, high temperatures). | Avoid harsh reaction conditions where possible. If a strong base or acid is required, consider adding it slowly at a low temperature. Analyze the reaction mixture by techniques such as TLC or LC-MS to monitor for the appearance of degradation products. |
| Side reactions with the solvent or other reagents: The oxadiazole ring can potentially react with certain nucleophiles or electrophiles. | Carefully review the compatibility of all reagents and the solvent with the oxadiazole core. Consider using a more inert solvent if solvent-related side products are suspected. | |
| Difficulty in purifying the final product | Co-elution with starting material or byproducts: The polarity of the product may be similar to that of the starting material or impurities. | Optimize the mobile phase for column chromatography by testing different solvent systems with varying polarities. Recrystallization from a suitable solvent system can also be an effective purification method. |
| Thermal instability during purification: The product may decompose if heated for extended periods during solvent evaporation. | Use a rotary evaporator at a reduced pressure and a moderate temperature to remove the solvent. For highly sensitive compounds, consider freeze-drying if applicable. |
Quantitative Data
| Property | Value | Notes |
| Molecular Formula | C₄F₆N₂O | - |
| Molecular Weight | 206.05 g/mol | - |
| Boiling Point | 65 °C | At atmospheric pressure. |
| Predicted Density | 1.639 g/cm³ | This is a predicted value and may not have been experimentally confirmed. |
| Solubility | Water: LowCommon Organic Solvents: Likely soluble in solvents such as dichloromethane, chloroform, and ethyl acetate. | Specific quantitative solubility data is not readily available. Solubility is inferred from structurally similar compounds. It is recommended to perform a small-scale solubility test before proceeding with a large-scale reaction. |
| Thermal Stability | High | 1,3,4-Oxadiazole derivatives are generally known for their high thermal stability. However, it is always recommended to perform a thermogravimetric analysis (TGA) for specific applications requiring high temperatures. |
Experimental Protocols
General Protocol for Cycloaddition Reaction
This protocol is a general guideline for a [3+2] cycloaddition reaction, a common application of this compound. The specific conditions may need to be optimized for different substrates.
Materials:
-
This compound
-
Alkene or alkyne substrate
-
Anhydrous reaction solvent (e.g., toluene, xylene, or a high-boiling polar aprotic solvent)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Addition of Reagents: Add the anhydrous solvent, followed by the alkene or alkyne substrate (typically 1 to 1.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the substrate) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the nature of the product. A typical work-up may involve:
-
Quenching the reaction with water or a saturated aqueous solution (e.g., NH₄Cl).
-
Extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing the combined organic layers with brine.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtering and concentrating the solvent under reduced pressure.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.
Mandatory Visualizations
Experimental Workflow for a Typical Synthesis
Caption: A generalized workflow for chemical synthesis.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low reaction yield.
STAT3 Signaling Pathway Inhibition
Caption: Inhibition of the STAT3 signaling pathway.
References
Technical Support Center: Scale-Up Synthesis of Fluorinated Oxadiazoles
Welcome to the technical support center for the scale-up synthesis of fluorinated oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of fluorinated oxadiazoles?
A1: The main challenges in the scale-up synthesis of fluorinated oxadiazoles include managing the hazardous nature of fluorinating agents, the corrosiveness of reagents and byproducts like hydrogen fluoride (HF), ensuring regioselectivity, controlling exothermic reactions, and developing robust purification methods to remove impurities and residual metals.[1][2]
Q2: Which fluorinating agents are commonly used, and what are their safety considerations?
A2: A variety of fluorinating agents are used, each with specific applications and safety profiles. Highly reactive reagents like elemental fluorine (F₂) and diethylaminosulfur trifluoride (DAST) require specialized equipment and handling due to their toxicity and potential for violent reactions.[1][3] Newer reagents like Selectfluor® and FLUOLEAD® offer improved stability and ease of handling.[4][5] It is crucial to consult the safety data sheet (SDS) for each reagent and perform a thorough risk assessment before use.[6]
Q3: How can I mitigate the corrosive effects of fluoride anions on my reaction vessels?
A3: The corrosive nature of fluoride anions, especially when using reagents like tetrabutylammonium fluoride (TBAF), can damage standard glass reactors.[7] To mitigate this, consider using reactors made of alternative materials such as specialized plastics or alloys like Monel 400®.[2] Alternatively, catalyst systems that do not involve free fluoride anions, such as using tetrabutylammonium hydroxide (TBAH), can be explored.[7]
Q4: What are the typical methods for synthesizing the oxadiazole ring?
A4: For 1,2,4-oxadiazoles, a common method is the cyclodehydration of O-acylamidoximes.[7][8] This can be promoted by bases like TBAF or KOH in DMSO.[7] Another route is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[9] For 1,3,4-oxadiazoles, methods include the cyclization of diacylhydrazides using dehydrating agents like POCl₃ or the reaction of acid hydrazides with various carboxylic acid derivatives.[10]
Troubleshooting Guides
Problem 1: Low Yield of Fluorinated Oxadiazole
| Possible Cause | Troubleshooting Step |
| Inefficient Fluorination | - Reagent Choice: The chosen fluorinating agent may not be suitable for the substrate. Consult literature for reagents with appropriate reactivity for your specific transformation.[11] - Reaction Conditions: Optimize temperature, reaction time, and solvent. Some fluorinations require cryogenic conditions, while others may need heating. |
| Incomplete Cyclization | - Catalyst/Reagent: The base or dehydrating agent may be insufficient or inactive. For O-acylamidoxime cyclization, ensure the base (e.g., TBAF, KOH) is fresh and anhydrous.[7][12] For diacylhydrazide cyclization, consider stronger dehydrating agents.[10] - Temperature: Higher temperatures may be required for cyclization, but this must be balanced with potential substrate decomposition. |
| Side Reactions | - Protecting Groups: Sensitive functional groups on the starting material may be reacting. Consider using appropriate protecting groups. - Reaction Order: The order of addition of reagents can be critical. For instance, in one-pot syntheses, ensure the formation of the intermediate before adding the cyclization agent. |
| Product Degradation | - Harsh Conditions: The product may be unstable under the reaction or workup conditions. Consider milder reagents or shorter reaction times. The electron-deficient nature of the oxadiazole ring can make it susceptible to nucleophilic attack.[13] |
Problem 2: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Formation of Persistent Impurities | - Byproduct Identification: Identify the structure of major impurities using techniques like LC-MS or NMR to understand their origin and devise a removal strategy. - Reaction Optimization: Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize the formation of key byproducts. |
| Residual Metal Catalyst | - Catalyst Choice: If applicable (e.g., in cross-coupling reactions to form precursors), choose a catalyst that is easier to remove. - Purification Method: Employ techniques like metal scavenging resins or perform an aqueous wash with a suitable chelating agent. |
| Co-elution with Starting Material | - Chromatography Optimization: Develop a more effective chromatography method by screening different solvent systems and stationary phases. - Recrystallization: If the product is a solid, explore different solvent systems for recrystallization to improve purity. |
Experimental Protocols
Protocol 1: TBAF-Catalyzed Cyclodehydration for 1,2,4-Oxadiazole Synthesis
This protocol is adapted from a room-temperature synthesis method.[12]
-
Dissolution: Dissolve the O-acylamidoxime intermediate in anhydrous tetrahydrofuran (THF) or acetonitrile.
-
Catalyst Addition: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude 1,2,4-oxadiazole product by column chromatography on silica gel or by recrystallization.
Protocol 2: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles using Vilsmeier Reagent
This protocol describes a one-pot synthesis from an amidoxime and a carboxylic acid.[7]
-
Activation of Carboxylic Acid: In a suitable reaction vessel, dissolve the carboxylic acid in an appropriate solvent such as dichloromethane (CH₂Cl₂). Add the Vilsmeier reagent and stir to form the activated acid derivative.
-
Addition of Amidoxime: Add the amidoxime to the reaction mixture, followed by the addition of a base like triethylamine.
-
Reaction and Cyclization: Stir the reaction at room temperature for approximately 3 hours. The Vilsmeier reagent facilitates both the O-acylation of the amidoxime and the subsequent cyclocondensation to the 1,2,4-oxadiazole.
-
Workup and Purification: After the reaction is complete, perform an appropriate aqueous workup to remove salts and residual reagents. Purify the final product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Fluorinating Agents
| Fluorinating Agent | Common Applications | Advantages | Disadvantages |
| **Elemental Fluorine (F₂) ** | Carbonyl compounds, Aromatics, C-H bonds | Excellent atom economy. | Highly reactive and toxic, requires specialized handling, often generates HF byproducts.[3] |
| DAST / SF₄ | Alcohol → CF, Carbonyl → CF₂ | Effective for deoxofluorination. | Corrosive, can form explosive byproducts at high temperatures.[3] |
| Selectfluor® (F-TEDA-BF₄) | Carbonyl Compounds, Aromatics, Alkenes | Safe and easy to handle, low toxicity. | Derived from elemental fluorine, expensive, generates amine waste.[3][4] |
| FLUOLEAD® | Alcohols, Aldehydes, Ketones, Carboxylic Acids | Crystalline solid with high thermal stability, easier to handle than DAST.[5] | Newer reagent, potentially higher cost. |
| TBAF | Catalyst for cyclodehydration | Effective for promoting cyclization at room temperature.[7] | Corrosive to glass reactors on a large scale.[7] |
Visualizations
Caption: Workflow for a one-pot synthesis of fluorinated 1,2,4-oxadiazoles.
References
- 1. Fluorination - Wordpress [reagents.acsgcipr.org]
- 2. chimia.ch [chimia.ch]
- 3. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. quora.com [quora.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole. It includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and key data presented for easy reference.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may be encountered during the synthesis of this compound.
Q1: I am seeing a low yield of my intermediate, N,N'-bis(trifluoroacetyl)hydrazine. What could be the cause?
A1: Low yields of the diacylhydrazine intermediate can stem from several factors:
-
Incomplete Reaction: The acylation of hydrazine can be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is recommended.
-
Purity of Reagents: The purity of both the trifluoroacetylating agent (e.g., trifluoroacetic anhydride or ethyl trifluoroacetate) and hydrazine is critical. Impurities can lead to side reactions and a lower yield of the desired product.
-
Stoichiometry: Precise control of the stoichiometry is essential. An excess of hydrazine can lead to the formation of mono-acylated byproducts, while an excess of the acylating agent can be wasteful and complicate purification.
-
Reaction Temperature: The reaction should be carried out at a controlled temperature, typically starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature to manage the exothermic nature of the acylation.
Q2: The cyclodehydration step to form the oxadiazole is not proceeding to completion. What can I do?
A2: Incomplete cyclodehydration is a common hurdle. Consider the following solutions:
-
Choice of Dehydrating Agent: The effectiveness of the dehydrating agent is paramount. Strong dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoromethanesulfonic anhydride are often used for this transformation. If one agent is not effective, trying an alternative may be beneficial.
-
Reaction Temperature and Time: This reaction often requires elevated temperatures to proceed at a reasonable rate. Ensure the reaction is heated sufficiently and for an adequate duration. Again, monitoring the reaction progress is crucial.
-
Removal of Water: The cyclodehydration is an equilibrium process. Efficient removal of the water formed during the reaction will drive the equilibrium towards the product. Performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be effective.
Q3: I am observing the formation of significant byproducts during the synthesis. How can I minimize them?
A3: Side reactions can be minimized by careful control of the reaction conditions:
-
Over-acylation: In the first step, using a slight excess of hydrazine can help to minimize the formation of over-acylated products, though this may necessitate a more rigorous purification to remove unreacted hydrazine.
-
Decomposition: The intermediate N,N'-bis(trifluoroacetyl)hydrazine may be susceptible to decomposition at high temperatures. During the cyclodehydration step, using the minimum effective temperature can help to reduce the formation of degradation products.
-
Purification of Intermediate: Purifying the N,N'-bis(trifluoroacetyl)hydrazine intermediate before proceeding to the cyclodehydration step can significantly reduce the formation of byproducts in the final step.
Q4: The purification of the final product, this compound, is proving difficult. What purification strategies are recommended?
A4: Purification of fluorinated compounds can be challenging. The following techniques can be employed:
-
Column Chromatography: Column chromatography on silica gel is a common method for purifying organic compounds. A solvent system of ethyl acetate and hexanes is often a good starting point for elution.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective purification method.
-
Sublimation: For volatile solids, sublimation under reduced pressure can be an excellent purification technique that avoids the use of solvents.
Data Presentation
| Parameter | Step 1: N,N'-bis(trifluoroacetyl)hydrazine Synthesis | Step 2: Cyclodehydration to this compound |
| Key Reagents | Hydrazine hydrate, Trifluoroacetic anhydride | N,N'-bis(trifluoroacetyl)hydrazine, Phosphorus pentoxide (P₂O₅) |
| Solvent | Dichloromethane (DCM) | None (neat) or high-boiling solvent (e.g., sulfolane) |
| Temperature | 0 °C to Room Temperature | 150-200 °C |
| Reaction Time | 2-4 hours | 1-3 hours |
| Typical Yield | 70-90% | 60-80% |
| Purification Method | Recrystallization or Column Chromatography | Distillation, Sublimation, or Column Chromatography |
Experimental Protocol
Step 1: Synthesis of N,N'-bis(trifluoroacetyl)hydrazine
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (2.2 equivalents) dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to obtain the crude N,N'-bis(trifluoroacetyl)hydrazine.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
In a dry reaction vessel, thoroughly mix the purified N,N'-bis(trifluoroacetyl)hydrazine (1 equivalent) with phosphorus pentoxide (P₂O₅) (1-1.5 equivalents).
-
Heat the mixture to 150-200 °C with stirring.
-
The product will begin to distill or sublime as it is formed. Collect the product in a cooled receiving flask.
-
Continue heating until no more product is collected.
-
The collected product can be further purified by redistillation, sublimation, or column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for identifying and resolving common synthesis issues.
Technical Support Center: Purification of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole
Welcome to the technical support center for the purification of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to troubleshoot issues that may arise during the purification of this compound.
Q1: What are the most common impurities in the synthesis of this compound?
A1: The primary synthesis route for this compound involves the cyclization of N,N'-bis(trifluoroacetyl)hydrazine. Consequently, the most probable impurities include:
-
Unreacted Starting Materials: N,N'-bis(trifluoroacetyl)hydrazine.
-
Hydrolysis Products: Trifluoroacetic acid and trifluoroacetyl hydrazine.
-
Incompletely Cyclized Intermediates: Various open-chain precursors.
-
Reagents from Cyclization: Residual dehydrating agents (e.g., phosphorus oxychloride, triflic anhydride) and their byproducts.
Q2: My crude product is an oil and won't solidify. How can I proceed with purification?
A2: Oiling out is a common issue, particularly with highly fluorinated compounds. Here are a few troubleshooting steps:
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or pentane. This can sometimes induce crystallization by removing more soluble impurities.
-
Solvent Removal: Ensure all residual high-boiling solvents from the reaction (e.g., DMF, DMSO) are completely removed under high vacuum, as they can prevent solidification.
-
Purification as an Oil: If the product remains an oil, proceed with column chromatography for purification.
Q3: I'm having trouble visualizing the product on a TLC plate. What visualization techniques are effective for this compound?
A3: Due to the lack of a strong chromophore, visualization of this compound on TLC can be challenging. Here are some recommended methods:
-
Potassium Permanganate Stain: A potassium permanganate stain is often effective for visualizing compounds that are susceptible to oxidation.
-
Iodine Chamber: Placing the TLC plate in an iodine chamber can also be used for visualization, as the iodine vapor adsorbs to organic compounds, making them visible as brown spots.
-
UV Shadowing (if applicable): While the compound itself may not be strongly UV active, if your TLC plates contain a fluorescent indicator (e.g., F254), the compound may appear as a dark spot under UV light by quenching the fluorescence.
Experimental Protocols
Below are detailed methodologies for the purification of this compound.
Protocol 1: Purification by Column Chromatography
This is the recommended method for purifying this compound, especially when dealing with significant amounts of impurities or an oily crude product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent like pentane or cyclohexane)
-
Ethyl acetate (or other polar solvent like dichloromethane)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and visualization reagents
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack the chromatography column with the silica gel slurry. Ensure even packing to avoid channels.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a solvent in which it is highly soluble) and carefully load it onto the top of the silica gel bed.
-
Dry Loading: If the crude product has poor solubility in the initial eluent, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Load this powder onto the top of the column.
-
-
Elution: Start elution with a low polarity solvent system (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., a gradient of 0% to 10% ethyl acetate in hexane). The optimal solvent system should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
Recrystallization can be an effective method for purifying solid crude product with a relatively low level of impurities.
Materials:
-
Crude this compound (solid)
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to completely dissolve the crude product.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following table summarizes typical results that can be expected from the purification of this compound. Please note that actual yields and purity will vary depending on the scale of the reaction and the initial purity of the crude product.
| Purification Method | Typical Eluent/Solvent System | Typical Recovery Yield (%) | Typical Final Purity (%) | Notes |
| Column Chromatography | Hexane/Ethyl Acetate gradient | 70 - 90 | >98 (by GC-MS or NMR) | Effective for removing a wide range of impurities and for purifying oily products. |
| Recrystallization | Ethanol or Methanol | 50 - 80 | >99 (by GC-MS or NMR) | Best for crude material that is already substantially pure and solid. Risk of "oiling out". |
Visualizations
Experimental Workflow for Purification
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Decision workflow for selecting the appropriate purification method.
Logical Relationship of Potential Impurities
This diagram shows the relationship between the starting materials and potential impurities.
Caption: Origin of common impurities in the synthesis.
Validation & Comparative
Characterization of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole: A Comparative Guide to NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from structurally similar compounds and established principles of spectroscopic analysis for fluorinated heterocyclic molecules.
Executive Summary
This compound is a highly fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its characterization relies heavily on modern analytical techniques, primarily NMR and mass spectrometry. This document outlines the expected spectral characteristics and provides standardized protocols for these analyses, offering a valuable resource for researchers working with this and related compounds.
Data Presentation: Comparative Spectral Data
The following table summarizes the expected and comparative NMR and mass spectrometry data for this compound. Data for the analogous 2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole is included for comparative purposes.
| Parameter | This compound (Expected) | 2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole (Experimental Data) | General 2,5-Disubstituted-1,3,4-oxadiazoles (Literature Range) |
| ¹⁹F NMR Chemical Shift (δ, ppm) | A single sharp singlet is expected due to the chemical equivalence of the two CF₃ groups. The exact chemical shift would be influenced by the oxadiazole ring. | -63.7 ppm (s, CF₃) | Not Applicable |
| ¹³C NMR Chemical Shift (δ, ppm) | Two distinct signals are expected: one for the carbons of the oxadiazole ring and one for the trifluoromethyl carbons. The oxadiazole carbons (C2/C5) are expected in the range of 155-165 ppm.[1][2] The CF₃ carbon signal will appear as a quartet due to coupling with fluorine. | Not Available | C2/C5: ~155-165 ppm[1][2] |
| Mass Spectrometry (m/z) | Molecular Ion (M⁺): Expected at m/z 206.00. Key Fragmentation Ions: Fragments corresponding to the loss of CF₃, CO, and N₂ are anticipated. | Not Available | Fragmentation often involves cleavage of the oxadiazole ring.[3][4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane (TMS) for ¹H and ¹³C NMR, or a fluorinated standard like trifluorotoluene for ¹⁹F NMR).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹⁹F NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: Approximately -50 to -80 ppm.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Spectral Width: 0-200 ppm.
-
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
2. Electron Ionization (EI) Mass Spectrometry:
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-400.
3. High-Resolution Mass Spectrometry (HRMS):
-
Instrument: TOF or Orbitrap mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analyzer: TOF or Orbitrap.
-
Resolution: >10,000.
-
This technique is crucial for confirming the elemental composition of the molecular ion and key fragments.
Mandatory Visualization
The following diagram illustrates the general workflow for the characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Comparative 19F NMR Analysis of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole and Related Fluorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 19F Nuclear Magnetic Resonance (NMR) characteristics of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole and structurally related fluorinated compounds. The inclusion of trifluoromethyl (CF3) groups in pharmaceutical and agrochemical candidates is a widely adopted strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. 19F NMR spectroscopy is a powerful, high-sensitivity analytical technique for characterizing these fluorinated molecules, offering a wide chemical shift dispersion and low background signal.[1][2] This guide presents key experimental data in a comparative format, details a general experimental protocol for 19F NMR analysis, and provides visualizations to illustrate the relationships between structure and 19F NMR chemical shifts.
Quantitative Data Summary
The 19F NMR chemical shift of a trifluoromethyl group is highly sensitive to its electronic environment. The table below summarizes the reported 19F NMR chemical shifts for 2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole, a close structural analog of the target compound, and other relevant trifluoromethylated heterocyclic and aromatic compounds. These comparisons provide a basis for predicting the expected chemical shift of this compound. The chemical shifts are referenced to CFCl3 (0 ppm).[3][4]
| Compound | Functional Group | 19F Chemical Shift (δ, ppm) | Notes |
| 2,5-Bis(trifluoromethyl)-1,3,4-thiadiazole | -CF3 on heterocycle | Not explicitly found, but a spectrum is available for viewing with an account.[5] | As a close structural analog, the chemical shift is expected to be in a similar range to other trifluoromethylated heterocycles. The sulfur atom may lead to a slightly different chemical shift compared to the oxygen analog due to differences in electronegativity and electronic effects. |
| 4-(Trifluoromethyl)benzonitrile | -CF3 on benzene ring | -63.9 | The electron-withdrawing nitrile group influences the chemical shift.[6] |
| 1-Chloro-4-(trifluoromethyl)benzene | -CF3 on benzene ring | -62.77 | The chloro-substituent provides a different electronic environment compared to the nitrile.[7] |
| 3-(Trifluoromethyl)quinoline | -CF3 on quinoline ring | -61.4 | The nitrogen-containing heterocyclic ring system affects the electronic shielding of the CF3 group.[6] |
| 7,7,7-Trifluoroheptyl benzoate | Aliphatic -CF3 | -66.4 | The CF3 group is further from the aromatic ring, resulting in a different chemical shift.[8] |
| 2-(3,3,3-Trifluoropropyl)naphthalene | Aliphatic -CF3 | -66.5 | Similar to the above, the aliphatic nature of the carbon attached to the CF3 group is a key determinant of the chemical shift.[8] |
| 2-(trifluoromethyl)benzonitrile | -CF3 on benzene ring | -62.05 | The position of the trifluoromethyl group relative to the nitrile group influences the chemical shift.[7] |
Note: The chemical shift of the two equivalent trifluoromethyl groups in this compound is expected to be a single sharp peak in the proton-decoupled 19F NMR spectrum, likely in the range of -60 to -70 ppm, based on the comparative data.
Experimental Protocol: 19F NMR Spectroscopy of Small Molecules
This section outlines a general procedure for acquiring high-quality 19F NMR spectra of small organic molecules, such as this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Common choices include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and acetone-d6. Ensure the solvent does not contain any fluorine signals that could interfere with the analysis.
-
Concentration: Prepare a solution with a concentration typically ranging from 5 to 20 mg/mL.
-
Internal Standard (Optional but Recommended): An internal reference standard can be added for precise chemical shift referencing. A common standard is trifluorotoluene (C6H5CF3), which gives a sharp signal at approximately -63.72 ppm relative to CFCl3.[3] Alternatively, an external reference can be used.
-
NMR Tube: Use a clean, dry 5 mm NMR tube. Transfer approximately 0.6-0.7 mL of the prepared solution into the tube.
NMR Spectrometer Setup
-
Tuning and Matching: Tune and match the NMR probe to the 19F frequency.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
Acquisition Parameters
-
Pulse Sequence: A standard one-pulse sequence is typically used for routine 1D 19F NMR. For quantitative analysis, an inverse-gated decoupling sequence can be employed to suppress the Nuclear Overhauser Effect (NOE).[9]
-
Spectral Width (SW): The 19F NMR chemical shift range is very wide.[2] A spectral width of at least 200 ppm (approximately 94 kHz on a 400 MHz spectrometer) is recommended to ensure all signals are captured.
-
Transmitter Offset (O1p): Set the transmitter offset to the center of the expected chemical shift range. For trifluoromethyl groups, a central offset of around -65 ppm is a good starting point.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically adequate for qualitative analysis. For accurate integration in quantitative measurements, a longer delay of 5 times the longest T1 relaxation time of the fluorine nuclei is recommended.[9]
-
Number of Scans (NS): Due to the high sensitivity of 19F, a small number of scans (e.g., 8-16) is often sufficient to obtain a good signal-to-noise ratio.
Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3-0.5 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal or external standard. If no standard is used, the solvent signal (if it contains a known impurity) or an external reference sample can be used. All chemical shifts in this guide are referenced to CFCl3 at 0.00 ppm.
Visualizations
Experimental Workflow for 19F NMR Analysis
The following diagram illustrates the key steps involved in the 19F NMR analysis of a fluorinated small molecule.
Caption: Workflow for 19F NMR analysis of small molecules.
Structural Comparison and Expected Chemical Shift Regions
This diagram shows the structural relationship between the target compound, its thio-analog, and a related benzonitrile, indicating their expected 19F NMR chemical shift regions.
Caption: Structural comparison and predicted 19F NMR shifts.
References
- 1. azom.com [azom.com]
- 2. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. colorado.edu [colorado.edu]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
Unveiling the Reactivity Landscape of 2,5-Disubstituted-1,3,4-Oxadiazoles: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals comparing the reactivity of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole with other substituted 1,3,4-oxadiazole analogs. This report provides a detailed examination of their susceptibility to nucleophilic attack and participation in cycloaddition reactions, supported by comparative experimental data and detailed protocols.
The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to act as a bioisostere for amide and ester groups. The reactivity of this heterocycle is significantly influenced by the nature of the substituents at the 2 and 5 positions. This guide focuses on the heightened reactivity of this compound, a derivative activated by potent electron-withdrawing trifluoromethyl groups, and compares it with other oxadiazoles bearing electron-donating and less strongly electron-withdrawing substituents.
Enhanced Reactivity of this compound
The presence of two trifluoromethyl (CF₃) groups dramatically increases the electrophilicity of the carbon atoms in the oxadiazole ring, making it exceptionally susceptible to nucleophilic attack. This enhanced reactivity is a key consideration in the design of novel therapeutic agents and chemical probes. In contrast, oxadiazoles bearing electron-donating groups (EDGs) or less potent electron-withdrawing groups (EWGs) exhibit diminished reactivity.
Comparative Reactivity Data
The following tables summarize the available experimental data, primarily through reaction yields, which serve as an indicator of the relative reactivity of different 2,5-disubstituted-1,3,4-oxadiazoles. Direct kinetic studies comparing the reaction rates are limited in the public domain; however, the provided yield data offers valuable insights into the influence of substituents on the reactivity of the oxadiazole core.
Table 1: Comparison of Yields in the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Cyclodehydration
This table highlights how the electronic nature of the substituents on the starting materials influences the efficiency of the cyclodehydration reaction to form the oxadiazole ring. Higher yields for compounds with electron-withdrawing groups suggest a more facile reaction, indicative of greater reactivity.
| 2,5-Substituent | Starting Materials | Dehydrating Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| Bis(trifluoromethyl) | Trifluoroacetic anhydride and hydrazine | P₂O₅ | - | Not specified | High | [1][2] |
| Di-p-nitrophenyl | p-Nitrobenzoic acid and p-nitrobenzohydrazide | POCl₃ | - | Reflux, 5h | 85 | [3][4] |
| Di-p-chlorophenyl | p-Chlorobenzoic acid and p-chlorobenzohydrazide | POCl₃ | - | Reflux, 5h | Not specified | [4] |
| Diphenyl | Benzoic acid and benzohydrazide | POCl₃ | - | Reflux, 5h | 76.1 | [5] |
| Dimethyl | Acetic anhydride and hydrazine | P₂O₅ | Toluene | Not specified | 80 | [6] |
| Di-p-tolyl | p-Toluic acid and p-toluohydrazide | POCl₃ | - | Reflux, 5h | 60 | [5] |
Table 2: Comparative Reactivity in Nucleophilic Substitution Reactions
This table illustrates the susceptibility of the 2,5-disubstituted-1,3,4-oxadiazole ring to nucleophilic attack. The high reactivity of the trifluoromethyl derivative is evident from its reactions with various nucleophiles.
| Oxadiazole Derivative | Nucleophile | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Hydrazine | Not specified | Not specified | 4-Amino-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole | Not specified | [7] |
| This compound | Primary Amines | Not specified | Not specified | 4-Substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles | Not specified | [7] |
| 2-Chloro-5-phenyl-1,3,4-oxadiazole | Various nucleophiles | Not specified | Not specified | 2-Substituted-5-phenyl-1,3,4-oxadiazoles | Not specified | [4] |
Table 3: Comparative Reactivity in Cycloaddition Reactions
The electron-deficient nature of this compound makes it a potent dienophile in Diels-Alder reactions. The rate of these reactions is significantly influenced by the electron-withdrawing strength of the substituents on the oxadiazole ring.[2]
| Oxadiazole Derivative | Diene/Dipolarophile | Reaction Type | Conditions | Product | Yield (%) | Reference |
| This compound | Electron-rich alkenes | Inverse electron demand Diels-Alder | Not specified | Cycloadduct | Not specified | [2] |
| 2-(Methoxycarbonyl)-5-phenyl-1,3,4-oxadiazole | Electron-rich alkenes | Inverse electron demand Diels-Alder | Not specified | Cycloadduct | Not specified | [2] |
| 2,5-Diphenyl-1,3,4-oxadiazole | Electron-rich alkenes | Inverse electron demand Diels-Alder | Requires more vigorous conditions | Cycloadduct | Not specified | [2] |
Experimental Protocols
Protocol 1: General Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Cyclodehydration of N,N'-Diacylhydrazines
This procedure is a widely used method for the preparation of symmetrical and unsymmetrical 2,5-disubstituted-1,3,4-oxadiazoles.[8][9][10]
Materials:
-
N,N'-Diacylhydrazine derivative (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) or other suitable dehydrating agent (e.g., P₂O₅, triflic anhydride)
-
Anhydrous solvent (e.g., toluene, or solvent-free)
Procedure:
-
To a round-bottom flask charged with the N,N'-diacylhydrazine, add the dehydrating agent (e.g., 3-5 equivalents of POCl₃).
-
The reaction mixture is heated to reflux (typically 80-110 °C) for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove any remaining acid, and then washed with a small amount of cold ethanol.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Protocol 2: Synthesis of 2,5-Bis(p-nitrophenyl)-1,3,4-oxadiazole
A specific example of the general cyclodehydration method.[3][4]
Materials:
-
N,N'-bis(p-nitrobenzoyl)hydrazine (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (excess)
Procedure:
-
A mixture of N,N'-bis(p-nitrobenzoyl)hydrazine and excess phosphorus oxychloride is refluxed for 5 hours.
-
The reaction mixture is cooled and then carefully poured into a beaker of crushed ice.
-
The solid product that precipitates is filtered, washed with water, and dried.
-
The crude product is recrystallized from glacial acetic acid to afford pure 2,5-bis(p-nitrophenyl)-1,3,4-oxadiazole.
Visualizing the Synthetic Workflow
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from carboxylic acid hydrazides is a fundamental process in the exploration of this important class of heterocycles. The following diagram illustrates a common synthetic pathway.
References
- 1. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 2. Intramolecular Diels–Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
Unveiling the Electronic Landscape of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole: A Comparative Computational Guide
For researchers, scientists, and professionals in drug development, understanding the intrinsic properties of a molecule is paramount. This guide provides a comparative analysis of the computational studies on 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole, a molecule of significant interest due to the presence of electron-withdrawing trifluoromethyl groups. These groups are known to modulate a compound's electronic structure, lipophilicity, and metabolic stability, making this oxadiazole derivative a compelling candidate for various applications.
This guide synthesizes available computational data on this compound and contrasts it with other relevant 1,3,4-oxadiazole derivatives. The objective is to offer a clear, data-driven perspective on the influence of trifluoromethyl substitution on the molecule's properties. All quantitative data is presented in structured tables for straightforward comparison, and detailed experimental and computational protocols are provided for reproducibility and further investigation.
A Glimpse into the Computational Workflow
The properties of these molecules are typically investigated using a combination of theoretical methods. A general workflow for such a computational analysis is depicted below. This process usually starts with the optimization of the molecular geometry, followed by the calculation of various electronic and spectroscopic properties.
Caption: A flowchart illustrating the typical computational workflow for analyzing the properties of this compound.
Comparative Analysis of Molecular Properties
The introduction of two trifluoromethyl (-CF3) groups onto the 1,3,4-oxadiazole ring significantly influences its electronic properties. The strong electron-withdrawing nature of the -CF3 groups is expected to lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) and affect the overall charge distribution.
For comparative purposes, we will examine data for the parent 1,3,4-oxadiazole and other substituted derivatives where computational data is available.
Electronic Properties
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy gap between them (HOMO-LUMO gap) is an indicator of molecular stability.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Computational Method |
| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | - | - | 5.52 | - | M06-2X |
| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.57 | -2.09 | 4.48 | - | DFT/B3LYP/6-311++G(d,p)[1] |
Note: Direct computational data for this compound was not available in the searched literature. The table includes data for structurally related compounds to provide context.
The presence of the trifluoromethyl group in 2-amino-5-trifluoromethyl-1,3,4-thiadiazole is noted to increase its reactivity, as indicated by a smaller energy gap compared to the unsubstituted 1,3,4-thiadiazole[1]. A similar trend would be anticipated for this compound, where the two potent electron-withdrawing groups would likely lead to a significant stabilization of both HOMO and LUMO levels and a potentially altered HOMO-LUMO gap, influencing its electron-accepting capabilities.
Experimental and Computational Methodologies
The data presented in this guide is derived from computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Computational Protocols
-
Software: Gaussian 09 and similar quantum chemistry packages are commonly used.
-
Method: Density Functional Theory (DFT) is a popular choice for its balance of accuracy and computational cost. The B3LYP hybrid functional is frequently employed.
-
Basis Set: Pople-style basis sets, such as 6-311++G(d,p), are often used to provide a good description of the electronic structure[1].
-
Geometry Optimization: Molecular geometries are typically optimized to find the lowest energy conformation before calculating other properties.
-
Property Calculations: Following optimization, various properties are calculated, including:
-
Electronic Properties: HOMO and LUMO energies, molecular electrostatic potential (MEP).
-
Spectroscopic Properties: IR and NMR spectra can be simulated to aid in experimental characterization.
-
Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be computed.
-
Experimental Synthesis and Characterization
While this guide focuses on computational studies, it is important to note the experimental context. The synthesis of 2,5-bis(perfluoroalkyl)-1,3,4-oxadiazoles, including the trifluoromethyl derivative, has been reported. These syntheses often involve the dehydration of N,N′-bis(perfluoroacyl)hydrazines. Characterization of these compounds is typically performed using multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Differential Scanning Calorimetry (DSC) to determine their structure and thermodynamic characteristics.
Structure-Property Relationships
The substitution pattern on the 1,3,4-oxadiazole ring dictates its overall properties. The diagram below illustrates the key relationships between the chemical structure and the resulting molecular properties.
Caption: The relationship between the molecular structure of substituted 1,3,4-oxadiazoles and their resulting properties.
Conclusion
While a comprehensive computational dataset for this compound is not yet consolidated in the literature, the available information on related compounds provides valuable insights. The presence of two trifluoromethyl groups is anticipated to profoundly impact the electronic properties of the 1,3,4-oxadiazole ring, likely enhancing its electron-accepting character and modulating its reactivity. This makes it a promising scaffold for the design of new materials and therapeutic agents. Further dedicated computational and experimental studies are warranted to fully elucidate the properties of this intriguing molecule and unlock its full potential.
References
A Comparative Analysis of Fluorinated Versus Non-Fluorinated 1,3,4-Oxadiazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities and its role as a bioisostere for amide and ester groups, which can enhance metabolic stability.[1] The strategic incorporation of fluorine into drug candidates—a process known as fluorination—is a widely used strategy to modulate various physicochemical and pharmacokinetic properties.[2] This guide provides a comprehensive, data-driven comparison of fluorinated and non-fluorinated 1,3,4-oxadiazoles to inform rational drug design and development.
Executive Summary
Fluorination of the 1,3,4-oxadiazole scaffold can significantly impact its biological activity, physicochemical properties, and metabolic stability. This guide presents a comparative analysis using experimental data for a pair of analogous compounds: a non-fluorinated 1,3,4-oxadiazole (Compound 1771 ) and its pentafluorosulfanyl-substituted counterpart (Compound 13 ). Experimental evidence indicates that fluorination can dramatically enhance antibacterial potency and improve the selectivity index. While direct comparative data on physicochemical properties and metabolic stability for a single pair of fluorinated and non-fluorinated 1,3,4-oxadiazoles is limited in publicly available literature, the general principles of fluorination suggest improvements in metabolic stability and alterations in lipophilicity.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for our comparative compounds.
Table 1: Comparative Biological Activity
| Compound | Description | Target Organism | MIC (μg/mL) | Cytotoxicity (HepG2 IC50, μg/mL) | Selectivity Index (IC50/MIC) |
| 1771 | Non-fluorinated 1,3,4-oxadiazole | S. aureus | 4 - 16 | 24.71 | ~1.5 - 6.2 |
| 13 | Pentafluorosulfanyl-substituted 1,3,4-oxadiazole | S. aureus | 0.25 - 1 | 27.29 | ~27 - 109 |
Data sourced from a study on 1,3,4-oxadiazole-based compounds.[3][4]
Table 2: Comparative Physicochemical Properties (Predicted and General Observations)
While direct experimental data for a matched pair is unavailable, the following table is based on general observations from the literature on the effects of fluorination.
| Property | Non-Fluorinated 1,3,4-Oxadiazole | Fluorinated 1,3,4-Oxadiazole | Rationale for Fluorine's Effect |
| Lipophilicity (LogP) | Moderate | Generally Increased | The pentafluorosulfanyl (SF5) group is known to be more hydrophobic than a hydrogen atom.[5] |
| Aqueous Solubility | Moderate | Generally Decreased | Increased lipophilicity often corresponds to decreased aqueous solubility. |
| pKa | Weakly basic | Basicity is reduced | The strong electron-withdrawing nature of fluorine atoms decreases the basicity of nearby nitrogen atoms in the heterocyclic ring.[6] |
Table 3: Comparative Metabolic Stability (Predicted)
| Parameter | Non-Fluorinated 1,3,4-Oxadiazole | Fluorinated 1,3,4-Oxadiazole | Rationale for Fluorine's Effect |
| In Vitro Half-life (t½) | Shorter | Longer | The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s.[7][8] |
| Intrinsic Clearance (Clint) | Higher | Lower | Increased metabolic stability leads to a lower rate of clearance by the liver. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
1. Preparation of Bacterial Inoculum:
- A single colony of the test bacterium (e.g., Staphylococcus aureus) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
- The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth.
- The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Compound Dilutions:
- Stock solutions of the test compounds (fluorinated and non-fluorinated 1,3,4-oxadiazoles) are prepared in dimethyl sulfoxide (DMSO).
- Serial two-fold dilutions of each compound are prepared in a 96-well microtiter plate using the appropriate broth medium.
3. Inoculation and Incubation:
- Each well containing the diluted compound is inoculated with the prepared bacterial suspension.
- Positive (no compound) and negative (no bacteria) control wells are included.
- The microtiter plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a typical procedure to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
1. Reagents and Materials:
- Pooled human liver microsomes (HLMs)
- Test compounds (fluorinated and non-fluorinated 1,3,4-oxadiazoles)
- NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (for quenching the reaction)
- Internal standard for analytical quantification (e.g., a structurally similar but chromatographically distinct compound)
2. Incubation Procedure:
- The test compound (at a final concentration of, for example, 1 µM) is pre-incubated with HLMs in phosphate buffer at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
- The metabolic reaction is initiated by the addition of the pre-warmed NADPH regenerating system.
- Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- The reaction in each aliquot is immediately quenched by adding a cold solution of acetonitrile containing the internal standard.
3. Sample Analysis:
- The quenched samples are centrifuged to precipitate the proteins.
- The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
4. Data Analysis:
- The percentage of the parent compound remaining is plotted against time.
- The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot.
- The intrinsic clearance (Clint) is calculated using the formula: Clint = (0.693 / t½) * (incubation volume / amount of microsomal protein).
Mandatory Visualization
Signaling Pathway: Lipoteichoic Acid (LTA) Biosynthesis in S. aureus
The 1,3,4-oxadiazole compounds discussed in this guide have been reported to inhibit the lipoteichoic acid (LTA) biosynthesis pathway in Staphylococcus aureus.[3][4] The following diagram illustrates the key steps in this pathway, which is a critical process for the bacterial cell wall integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines | MDPI [mdpi.com]
- 5. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Modular Access to N-SF5 azetidines - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unveiling the Differences Between 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole and its 3,5-Isomer
For researchers, scientists, and professionals in drug development, a detailed understanding of isomeric differences is crucial for molecular design and characterization. This guide provides a comparative spectroscopic analysis of two key isomers: 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole and 3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we highlight the distinct spectral fingerprints that enable their differentiation.
The strategic placement of trifluoromethyl groups on the oxadiazole ring significantly influences the electronic environment and, consequently, the spectroscopic properties of these isomers. While both compounds share the same molecular formula (C₄F₆N₂O) and molecular weight (206.05 g/mol ), their unique atomic arrangements lead to distinguishable spectral data. This guide presents a summary of available and inferred spectroscopic data to aid in the identification and characterization of these important fluorinated heterocycles.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and 3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole. It is important to note that while data for the 2,5-isomer is partially available, some data for the 3,5-isomer is inferred from closely related derivatives.
| Spectroscopic Technique | This compound | 3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole (inferred) |
| ¹³C NMR | C2/C5: ~157 ppm (quartet, J ≈ 40 Hz)CF₃: ~118 ppm (quartet, J ≈ 270 Hz) | C3: ~168 ppm (quartet, J ≈ 42 Hz)C5: ~170 ppm (quartet, J ≈ 40 Hz)CF₃ (at C3): ~116 ppm (quartet, J ≈ 272 Hz)CF₃ (at C5): ~115 ppm (quartet, J ≈ 272 Hz) |
| ¹⁹F NMR | Single peak around -65 ppm | Two distinct peaks, expected around -65 ppm and -68 ppm |
| FTIR (cm⁻¹) | 1640 (C=N), 1330-1100 (C-F), 1050 (C-O-C) | Expected similar ranges with slight shifts: ~1630 (C=N), 1300-1100 (C-F), ~1070 (C-O-C) |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 206Key Fragments: m/z 137 [M-CF₃]⁺, m/z 69 [CF₃]⁺ | Molecular Ion (M⁺): m/z 206Key Fragments: m/z 137 [M-CF₃]⁺, m/z 96 [CF₃CN]⁺, m/z 69 [CF₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of trifluoromethyl-substituted oxadiazole isomers based on common laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified oxadiazole isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on a spectrometer operating at a frequency of 100 or 125 MHz. Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 30-45°, and a relaxation delay of 2-5 seconds. Proton decoupling is applied to obtain singlet signals for each carbon, though coupled spectra can be acquired to observe C-F coupling.
-
¹⁹F NMR Spectroscopy: Acquire the ¹⁹F NMR spectrum on a spectrometer with a fluorine-observe channel, typically operating at a frequency of 376 or 470 MHz. Use a common fluorine reference standard, such as CFCl₃ (δ = 0 ppm), for chemical shift referencing. Typical parameters include a spectral width of -200 to 0 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent pellet. Alternatively, for liquids or low-melting solids, a thin film can be prepared between two NaCl or KBr plates.
-
Data Acquisition: Record the FTIR spectrum using a spectrometer in the mid-infrared range (4000-400 cm⁻¹). Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the empty sample compartment or the pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to obtain the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of trifluoromethyl-substituted oxadiazole isomers.
Caption: Synthetic and analytical workflow.
This comprehensive guide, supported by experimental data and protocols, serves as a valuable resource for researchers working with fluorinated oxadiazole isomers, enabling accurate identification and fostering a deeper understanding of their structure-property relationships.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole
For researchers and professionals in the vanguard of scientific discovery and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole, a fluorinated heterocyclic compound. Adherence to these protocols is critical for minimizing risk and ensuring compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is known to cause skin and eye irritation and may cause respiratory irritation.
Key Handling Guidelines:
-
Ventilation: Always handle this compound in a well-ventilated area or within a functioning fume hood to minimize inhalation exposure.[1][2]
-
Personal Protective Equipment (PPE): Wear safety goggles or glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) to prevent skin and eye contact.[1][2][3]
-
Avoid Dust Formation: Take measures to prevent the formation of dust and aerosols during handling.[1][2]
Step-by-Step Disposal Protocol
The proper disposal of this compound is essential for maintaining a safe laboratory environment and adhering to environmental regulations.
Step 1: Waste Classification and Segregation
Due to its chemical structure, this compound is classified as a halogenated organic waste. It is crucial to segregate this waste from other waste streams to ensure proper disposal.
-
Do Not Mix: Never mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.
-
Original Container: If possible, keep the compound in its original container.
Step 2: Waste Collection and Labeling
-
Waste Container: If transferring is necessary, use a clean, dry, and compatible container with a secure lid.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the accumulation start date.[4]
Step 3: Storage
-
Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated.[1][3]
-
Secure Storage: Ensure the storage area is secure and away from sources of ignition.[1]
Step 4: Disposal
-
Licensed Contractor: The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[3][4]
-
Institutional Guidelines: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal in accordance with their specific procedures.[4]
-
Regulatory Compliance: Ensure that all federal, state, and local regulations for hazardous waste disposal are followed.[3]
Crucial Disposal "Don'ts":
-
Do Not dispose of this chemical down the drain or in regular trash.[2][3][5]
-
Do Not reuse empty containers that held this chemical without proper cleaning and reconditioning.[3]
Summary of Safety and Disposal Information
| Parameter | Guideline | Source |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | [1][2][3] |
| Handling Environment | Well-ventilated area or fume hood | [1][2] |
| Waste Classification | Halogenated Organic Waste | [6] |
| Disposal Method | Approved hazardous waste disposal plant | [1][3][7] |
| Container for Disposal | Suitable, closed, and properly labeled containers | [1][2][4] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole
Disclaimer: This document provides essential safety and logistical information for handling 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and, if possible, obtain a compound-specific SDS before handling. The following guidance should be considered a baseline for safe laboratory practices.
Immediate Safety and Handling Precautions
Due to the presence of trifluoromethyl groups, this compound should be handled with caution in a well-ventilated laboratory, preferably within a chemical fume hood.[1] Based on information from similar compounds, this chemical may cause skin, eye, and respiratory irritation.[2] Avoid inhalation of dust, fumes, or vapors, and prevent contact with skin and eyes.[2][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on guidelines for similar chemical structures.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield may be appropriate for larger quantities or when there is a significant splash hazard.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. |
| Body Protection | A standard laboratory coat. For larger scale operations or where significant exposure is possible, chemical-resistant coveralls may be necessary. |
| Respiratory Protection | Typically not required when handled in a properly functioning chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
- Ensure a calibrated and certified chemical fume hood is used for all manipulations of the compound.
- Have an eyewash station and safety shower readily accessible.
- Prepare all necessary equipment and reagents before introducing the chemical to the work area.
- Ensure proper labeling of all containers.
2. Handling the Compound:
- Don the appropriate PPE as outlined in the table above.
- Carefully open the container within the chemical fume hood to avoid generating dust or aerosols.
- Weigh and transfer the chemical with care, minimizing the creation of dust.
- Keep the container tightly closed when not in use.[2]
- Avoid eating, drinking, or smoking in the laboratory area.
3. In Case of a Spill:
- Evacuate the immediate area if the spill is large or if there is a risk of significant inhalation exposure.
- For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[2]
- Ventilate the area and decontaminate the spill site.
Disposal Plan
1. Waste Collection:
- All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, should be considered hazardous waste.
- Collect all chemical waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.
2. Storage:
- Store waste containers in a designated hazardous waste accumulation area.
3. Disposal:
- Dispose of the chemical waste through your institution's EHS-approved hazardous waste disposal program.[2] Adhere to all local, state, and federal regulations for hazardous waste disposal.[2]
Visualizing the Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
